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Core Science & Biosynthesis

Foundational

Ertapenem Impurity DIPP chemical structure and properties

Introduction: The Critical Role of Impurity Profiling in Carbapenem Antibiotics Ertapenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Profiling in Carbapenem Antibiotics

Ertapenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a crucial therapeutic agent in treating severe infections. As with any pharmaceutical active ingredient, the purity of Ertapenem is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and finished products.[] This guide provides a comprehensive technical overview of a key process-related impurity, Ertapenem Impurity DIPP, for researchers, scientists, and drug development professionals.

Chemical Structure and Properties of Ertapenem Impurity DIPP

Ertapenem Impurity DIPP is chemically known as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid.[3][4][5] It is recognized as a process-related impurity that can arise during the synthesis of Ertapenem.

Core Chemical Identity:
PropertyValueSource(s)
Chemical Name 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid[3][4][5]
CAS Number 220031-86-7[2][3]
Molecular Formula C18H27N2O6PS[2][3]
Molecular Weight 430.46 g/mol [2]

Detailed physicochemical properties such as melting point, boiling point, and solubility of the isolated impurity are not extensively reported in publicly available literature. For definitive identification and characterization, comparison with a qualified reference standard is essential.[4] Spectroscopic data (NMR, IR, MS) for a certified reference standard of Ertapenem Impurity DIPP would be required for unambiguous structural elucidation. While mass spectrometry is used for its detection in impurity profiling, detailed fragmentation patterns are not widely published.

Formation and Synthesis Pathway

Understanding the formation of Ertapenem Impurity DIPP is fundamental to implementing effective control strategies. This impurity is a derivative of the side-chain intermediate used in the synthesis of Ertapenem. A plausible synthetic route to a similar structure involves a multi-step process starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This starting material is converted through a series of reactions to (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, a key intermediate in the Ertapenem synthesis.

The formation of Impurity DIPP likely occurs if the diisopropoxyphosphoryl protecting group on the pyrrolidine nitrogen is not fully removed or if there is a carry-over of the protected intermediate into the final stages of the Ertapenem synthesis.

Ertapenem Impurity DIPP Formation Pathway A N-(O,O-diisopropyl phosphoryl)- trans-4-hydroxy-L-proline B Multi-step Conversion A->B Side-chain synthesis intermediate C 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercapto pyrrolidine-2-carboxamido)benzoic acid (Ertapenem Impurity DIPP) B->C Incomplete deprotection or carry-over D Coupling with Carbapenem Core B->D Desired Reaction Pathway C->D Potential side reaction E Ertapenem D->E Final Synthesis Step

Caption: Plausible formation pathway of Ertapenem Impurity DIPP.

Analytical Methodologies for Detection and Quantification

The control of impurities necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of Ertapenem and its impurities.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the routine quality control of Ertapenem. While a specific monograph detailing the analysis of Impurity DIPP is not publicly available, general methods for Ertapenem impurity profiling can be adapted.

Illustrative HPLC Method Parameters:

ParameterRecommended Conditions
Column Inertsil Phenyl or equivalent C18 column
Mobile Phase A Aqueous sodium phosphate buffer (pH 8)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically employed to resolve all impurities.
Flow Rate 1.0 mL/min
Detection UV at 295 nm or 298 nm
Injection Volume 20 µL
Column Temperature Ambient

Experimental Protocol: HPLC Analysis of Ertapenem Impurities

  • Mobile Phase Preparation:

    • Prepare an aqueous sodium phosphate buffer and adjust the pH to 8.0.

    • Filter and degas the mobile phase components.

  • Standard Preparation:

    • Accurately weigh and dissolve a certified reference standard of Ertapenem Impurity DIPP in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution.

    • Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh and dissolve the Ertapenem drug substance or product in the diluent to a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the impurity standard against its concentration.

    • Determine the concentration of Ertapenem Impurity DIPP in the sample using the calibration curve.

HPLC Workflow for Impurity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Preparation E Injection of Standards & Samples B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Impurity DIPP I->J

Caption: General workflow for HPLC analysis of Ertapenem Impurity DIPP.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and confirmation of impurities. For Ertapenem Impurity DIPP, LC-MS can provide accurate mass data, which aids in its structural confirmation. A mass spectrometer compatible HPLC method would be necessary for this analysis.

Control Strategies in Ertapenem Manufacturing

The control of Ertapenem Impurity DIPP is achieved through a combination of strategies implemented during the manufacturing process.

  • Control of Starting Materials: Ensuring the purity of the starting materials, including the pyrrolidine-based side chain intermediate, is a critical first step.

  • Optimization of Reaction Conditions:

    • Deprotection Step: The complete removal of the diisopropoxyphosphoryl protecting group is essential. Reaction conditions such as the choice of deprotecting agent, reaction time, and temperature should be carefully optimized and monitored.

    • Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any unreacted protected intermediate.

  • In-Process Controls (IPCs): Implementing in-process analytical testing at critical stages of the synthesis allows for the monitoring and control of the impurity levels.

  • Final Drug Substance Specification: A stringent acceptance criterion for Ertapenem Impurity DIPP in the final drug substance should be established and justified based on safety data and regulatory requirements.

Control Strategy for Ertapenem Impurity DIPP A High Purity Starting Materials B Optimized Deprotection Reaction Conditions A->B C Effective Purification (Crystallization/Chromatography) B->C D In-Process Controls (IPCs) C->D E Final API Specification & Release Testing D->E F Ertapenem with Controlled Impurity DIPP E->F

Caption: A multi-faceted approach to control Ertapenem Impurity DIPP.

Regulatory Context and Pharmacopeial Standards

While specific monographs for Ertapenem in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) exist, the public versions of these documents do not explicitly list Ertapenem Impurity DIPP with a specific limit.[9][10] However, general chapters in these pharmacopeias provide guidelines for the control of organic impurities. The limits for specified and unspecified impurities are typically based on the maximum daily dose of the drug. For a new impurity, a suitable test for its control must be developed and included in the product's specification.[10]

Conclusion

The effective control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Ertapenem. Ertapenem Impurity DIPP, a process-related impurity, can be effectively monitored and controlled through a thorough understanding of its formation pathway, the implementation of robust analytical methodologies, and the application of stringent manufacturing process controls. This technical guide provides a foundational understanding for researchers and drug development professionals working with Ertapenem, emphasizing the importance of a science- and risk-based approach to impurity management.

References

  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. (2020). Matilda. Available at: [Link]

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. (n.d.). Available at: [Link]

  • An Efficient HPLC–MS Method for Impurity Profile of Ertapenem. (2020). ResearchGate. Available at: [Link]

  • Invanz - ertapenem. (n.d.). European Medicines Agency. Available at: [Link]

  • Method for preparing ring-opening impurity of carbapenems. (2015). Google Patents.
  • Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. (2017). Semantic Scholar. Available at: [Link]

  • Ertapenem-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Process to prepare ertapenem. (2013). Google Patents.
  • Method for preparing ertapenem sodium. (2016). Google Patents.
  • Method of manufacturing improved ertapenem injection. (2017). Google Patents.
  • Polymorphic forms of ertapenem monosodium salt and process for it's preparation. (2012). Google Patents.
  • sheet1. (n.d.). US Pharmacopeia. Available at: [Link]

  • Impurity Control in the European Pharmacopoeia. (n.d.). EDQM. Available at: [Link]

  • Ertapenem Sodium-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Ertapenem for Injection. (2019). PRODUCT MONOGRAPH. Available at: [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. (n.d.). EGUsphere. Available at: [Link]

  • 4-Mercaptobenzoic acid, 2TMS derivative. (n.d.). the NIST WebBook. Available at: [Link]

  • 1 H-NMR spectra of (E)-4-((4-(3-mercaptopropoxy)phenyl) diazenyl) benzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. (2026). Doc Brown's Chemistry. Available at: [Link]

  • Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordin. (2020). DTU Research Database. Available at: [Link]

  • Structure Database (LMSD). (2025). LIPID MAPS. Available at: [Link]

Sources

Exploratory

Analytical Characterization and LC-HRMS Profiling of Ertapenem Impurity DIPP (CAS 220031-86-7): A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical challenges posed by complex carbapenem antibiotics. Ertapenem, a highly effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical challenges posed by complex carbapenem antibiotics. Ertapenem, a highly effective Group 1 carbapenem, requires rigorous quality control due to the inherent instability of its β-lactam ring and the complexity of its synthetic side chains[]. One critical process-related impurity that demands precise analytical monitoring is CAS 220031-86-7 , formally known as Ertapenem Impurity DIPP (3-[[[(2S,4S)-1-[Bis(1-Methylethoxy)phosphinyl]-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid)[2].

This whitepaper provides an in-depth technical analysis of the molecular weight, exact mass, and high-resolution mass spectrometry (HRMS) workflows required to accurately identify, quantify, and validate the presence of this specific impurity in pharmaceutical matrices.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is the foundation of structural elucidation.

  • Molecular Weight (430.46 g/mol ): Calculated using the standard, abundance-weighted atomic weights of the elements (e.g., Carbon = 12.011). This value is primarily used for stoichiometric calculations during synthesis and gravimetric standard preparation[3].

  • Exact Mass (430.1327 Da): Calculated using only the most abundant, stable isotope of each element (e.g., ^12C = 12.00000, ^1H = 1.007825). In High-Resolution Mass Spectrometry (HRMS), exact mass is critical for deriving the precise elemental composition and distinguishing the DIPP impurity from isobaric interferences in the API matrix[].

Table 1: Mass Spectrometry Profiling Data for CAS 220031-86-7

ParameterValueAnalytical Significance
Molecular Formula C18H27N2O6PSDefines the elemental composition[3].
Average Molecular Weight 430.46 g/mol Used for bulk gravimetric calculations[3].
Monoisotopic Exact Mass 430.1327 DaTarget theoretical mass for HRMS identification.
Theoretical[M+H]+ Ion 431.1400 DaPrimary precursor ion in ESI+ mode.
Theoretical [M-H]- Ion 429.1254 DaPrimary precursor ion in ESI- mode.
Mass Defect +0.1327 DaAids in filtering out background matrix noise.
Synthetic Causality: The Origin of the DIPP Impurity

To design a self-validating analytical protocol, one must understand why an impurity exists. The synthesis of Ertapenem involves the coupling of a carbapenem enol phosphate with a complex pyrrolidine side chain[4].

During the synthesis of this side chain, N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline is utilized as a starting material[5]. The diisopropoxyphosphoryl (DIPP) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent thiolation and amidation steps[5]. If the final deprotection step is incomplete, or if the DIPP-protected intermediate degrades and carries over into the final crystallization, it manifests as the process-related impurity CAS 220031-86-7[6].

SyntheticOrigin A DIPP-Protected Hydroxyproline B DIPP-Protected Mercaptopyrrolidine Intermediate A->B Thiolation & Amidation C Ertapenem API (Target Product) B->C Deprotection & Coupling D CAS 220031-86-7 (Impurity DIPP) B->D Incomplete Deprotection

Synthetic pathway illustrating the origin of Ertapenem Impurity DIPP due to incomplete deprotection.

LC-HRMS Analytical Workflow (Self-Validating Protocol)

To detect the DIPP impurity at trace levels (typically <0.10% according to ICH Q3A guidelines), a robust UHPLC-HRMS method is required. The following protocol is designed to maximize ionization efficiency while preserving the structural integrity of the analyte[].

Step-by-Step Methodology:

Step 1: Sample Preparation (Cold Extraction)

  • Action: Dissolve the Ertapenem API sample in a pre-chilled (4°C) solvent mixture of MS-grade Water:Acetonitrile (80:20, v/v) to a concentration of 1.0 mg/mL. Keep samples in a 4°C autosampler.

  • Causality: Carbapenems are highly susceptible to hydrolysis and dimerization at room temperature[7]. Cold preparation minimizes the in-situ generation of degradation impurities, ensuring that the detected DIPP impurity is a genuine process residue, not an artifact of sample preparation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 30°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile) using a gradient elution.

  • Causality: Formic acid provides the necessary protons for efficient positive electrospray ionization (ESI+) without causing the severe ion suppression typically seen with stronger ion-pairing agents like trifluoroacetic acid (TFA). The C18 stationary phase effectively retains the relatively hydrophobic DIPP group compared to the highly polar Ertapenem API.

Step 3: HRMS Detection (Orbitrap or Q-TOF)

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full-scan MS data (m/z 100–1000) at a mass resolution of ≥70,000 (at m/z 200).

  • Causality: High resolution is mandatory to separate the exact mass of the DIPP impurity ([M+H]+ = 431.1400 Da) from matrix interferences. A mass accuracy threshold of <3 ppm acts as a self-validating check for positive identification.

LCMSWorkflow S1 1. Cold Sample Prep (Minimize API Degradation) S2 2. UHPLC Separation (BEH C18, Formic Acid Gradient) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.0 kV, Temp: 350°C) S2->S3 S4 4. HRMS Detection (Resolution ≥70,000, Mass Error <3 ppm) S3->S4 S5 5. Data Processing (Extract m/z 431.1400 [M+H]+) S4->S5

Step-by-step UHPLC-HRMS workflow for the quantification of Ertapenem Impurity DIPP.

Table 2: Optimized UHPLC-HRMS Parameters

ParameterSettingRationale
Column BEH C18 (1.7 µm, 2.1 x 100 mm)High peak capacity for complex impurity profiles.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization Mode ESI PositiveAmide/amine groups readily accept protons.
Mass Resolution 70,000 (FWHM)Ensures separation of isobaric background ions.
Extracted Ion (XIC) 431.1400 ± 0.002 DaHighly specific targeting of the DIPP impurity.
Conclusion

The accurate characterization of CAS 220031-86-7 relies heavily on the precise understanding of its exact mass (430.1327 Da) and its synthetic origin as a DIPP-protected intermediate[5]. By implementing the causality-driven, cold-preparation UHPLC-HRMS protocol detailed above, analytical scientists can achieve self-validating, highly accurate quantification of this impurity, thereby ensuring the safety and efficacy of the final Ertapenem product[].

References
  • Pharmaffiliates. "Ertapenem-impurities." 3

  • Pharmaffiliates. "CAS No : 220031-86-7 | Product Name : Ertapenem Impurity DIPP."2

  • BOC Sciences. "Ertapenem and Impurities."

  • IndiaMART. "Impurity." 7

  • Asian Journal of Chemistry. "A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium." 4

  • ACS Publications - The Journal of Organic Chemistry. "Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem." 5

Sources

Foundational

Mechanistic Evaluation of Ertapenem Process Impurities: The Origin and Purge Dynamics of the DIPP Impurity

Executive Summary & Mechanistic Clarification In the landscape of carbapenem antibiotic development, controlling impurity profiles is paramount for ensuring clinical efficacy and patient safety. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Clarification

In the landscape of carbapenem antibiotic development, controlling impurity profiles is paramount for ensuring clinical efficacy and patient safety. As a Senior Application Scientist, I must first establish a critical mechanistic baseline regarding the subject of this whitepaper: Ertapenem (C₂₂H₂₅N₃O₇S) does not contain a phosphorus atom.

Therefore, the DIPP impurity —chemically identified as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid (CAS 220031-86-7)—cannot be a terminal degradation product of the pure Active Pharmaceutical Ingredient (API). Instead, it is a process-related degradation product and unreacted intermediate originating from the complex synthesis of the Ertapenem side chain. Understanding the hydrolytic degradation pathways of these protected precursors is essential for developing robust purge strategies and analytical controls.

Chemical Identity and Pathway Causality

The synthesis of Ertapenem's unique side chain begins with trans-4-hydroxy-L-proline. To prevent unwanted nucleophilic attacks during the formation of the thiolactone intermediate, the secondary amine of the pyrrolidine ring must be protected.

Why DIPP? The diisopropyl phosphoryl (DIPP) group is strategically selected over standard Boc or Cbz groups because it provides superior steric shielding during the highly reactive thioacetate substitution. Furthermore, its cleavage products are nonvolatile and innocuous under mild acidic conditions, which is a critical safety parameter for large-scale reactor chemistry .

However, this thermodynamic stability introduces a specific degradation vulnerability. If the acidic deprotection step (typically utilizing HCl) is kinetically incomplete, the intermediate thiolactone ring may undergo premature hydrolytic degradation when exposed to aqueous workup conditions. This divergent hydrolytic pathway yields the free mercaptan with the DIPP group still attached—forming the DIPP impurity. Because this molecule possesses a free nucleophilic thiol, it can mimic the intended deprotected side chain and carry over into the final enol phosphate coupling stage .

Pathway A trans-4-hydroxy-L-proline (Starting Material) B N-DIPP-hydroxyproline (DIPP Protection) A->B DPPC / DIPEA C DIPP-protected thiolactone (Intermediate) B->C Activation & Thioacetate D DIPP Impurity (CAS 220031-86-7) Hydrolytic Degradation C->D Premature Hydrolysis (Side Pathway) E Ertapenem Side Chain (Acidic Cleavage) C->E Acidic Cleavage (HCl) F Ertapenem API (Final Product) D->F Carryover Contamination E->F Enol Phosphate Coupling

Synthetic and hydrolytic degradation pathway leading to the DIPP impurity in Ertapenem.

Quantitative Impurity Profiling

To contextualize the DIPP impurity within the broader degradation landscape of Ertapenem (which includes beta-lactam hydrolysis and intermolecular aminolysis leading to dimers), we must evaluate their relative chromatographic behaviors. The table below summarizes the quantitative markers used during API release testing.

CompoundCAS NumberMolecular Weight ( g/mol )Relative Retention Time (RRT)Limit of Detection (LOD)Mechanism of Origin
Ertapenem API 153832-46-3475.521.00N/ATarget Molecule
Ring-Opened Degradant 357154-27-9493.530.850.02%Beta-Lactam Hydrolysis
DIPP Impurity 220031-86-7430.461.450.01%Incomplete Deprotection / Hydrolysis
Ertapenem Dimer I 402955-34-4951.031.800.05%Intermolecular Aminolysis

Data synthesized from established chromatographic profiling standards for unstable APIs .

Self-Validating Analytical Workflow for DIPP Quantification

Analyzing an unstable API like Ertapenem requires extreme methodological precision. Ertapenem is highly susceptible to auto-degradation (dimerization) in unbuffered aqueous solutions. Therefore, the analytical protocol must be designed to halt in situ degradation while selectively ionizing the DIPP impurity.

To ensure absolute data integrity, the following HPLC-MS protocol incorporates a closed-loop System Suitability Test (SST) . The method is self-validating: if the critical pair resolution between the DIPP impurity and the Ertapenem API falls below the baseline threshold, the system mandates an automatic column flush and recalibration, preventing the false-negative reporting of co-eluting degradants.

Step-by-Step HPLC-MS Methodology

Step 1: Matrix Solubilization and Stabilization

  • Causality: Ertapenem rapidly degrades via beta-lactam hydrolysis at pH extremes.

  • Action: Dissolve 10 mg of the API sample in 10 mL of pre-chilled 0.1 M sodium phosphate buffer adjusted precisely to pH 6.8. Keep samples at 4°C in the autosampler to arrest intermolecular aminolysis (dimerization).

Step 2: Chromatographic Separation

  • Causality: The DIPP impurity contains a highly hydrophobic diisopropoxyphosphoryl group and an aromatic benzoic acid moiety.

  • Action: Utilize a Phenyl-hexyl column (e.g., Inertsil Phenyl, 150 x 4.6 mm, 3 µm). The π−π interactions provided by the phenyl stationary phase exceptionally resolve the DIPP impurity (RRT 1.45) from the more polar Ertapenem API (RRT 1.00).

  • Elution: Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile), ramping from 5% B to 60% B over 20 minutes.

Step 3: Mass Spectrometry (ESI+)

  • Action: Configure the MS in Electrospray Ionization positive mode (ESI+). Monitor the specific mass-to-charge ratio ( m/z ) of 431 for the protonated DIPP impurity [M+H]+ and m/z 476 for Ertapenem.

Step 4: System Suitability Validation (The Self-Validating Gate)

  • Action: Inject a resolution standard containing 0.1% DIPP impurity spiked into the Ertapenem API.

  • Criteria: The system must automatically calculate the resolution ( Rs​ ). If Rs​<2.0 or if the Relative Standard Deviation (RSD) of the DIPP peak area across three replicate injections is >2.0% , the sequence must abort.

Workflow S1 Sample Prep 0.1M Phosphate S2 HPLC Separation Gradient Elution S1->S2 S3 MS Detection ESI+ m/z 431 S2->S3 S4 SST Validation Resolution > 2.0 S3->S4

Self-validating HPLC-MS analytical workflow for DIPP impurity quantification.

References

  • Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. The Journal of Organic Chemistry. URL:[Link]

  • A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. Asian Journal of Chemistry. URL:[Link]

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science. URL:[Link]

Exploratory

Pharmacological Impact and Analytical Control of Ertapenem Impurity DIPP: A Technical Whitepaper

Executive Summary Ertapenem is a potent, broad-spectrum 1-β methyl-carbapenem antibiotic utilized primarily in hospital settings for severe intra-abdominal, pelvic, and skin infections[1]. While its clinical efficacy is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ertapenem is a potent, broad-spectrum 1-β methyl-carbapenem antibiotic utilized primarily in hospital settings for severe intra-abdominal, pelvic, and skin infections[1]. While its clinical efficacy is driven by the targeted inhibition of penicillin-binding proteins (PBPs)[], the safety profile of the final intravenous formulation relies heavily on the rigorous control of synthetic impurities and degradation products[1]. Among these, Ertapenem Impurity DIPP (CAS: 220031-86-7) represents a critical quality attribute. Unlike typical hydrolytic ring-opened degradants[3], the DIPP impurity carries a specific structural alert—a diisopropoxyphosphoryl moiety—that poses unique neurotoxic pharmacological risks. This whitepaper details the synthetic origin, toxicological mechanisms, and analytical protocols required to control this impurity in drug development.

Chemical Identity and Synthetic Origin

Chemical analysis of Ertapenem Impurity DIPP reveals it is an uncoupled, protected side-chain intermediate, formally named 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid[4].

During the convergent synthesis of Ertapenem, the N-diisopropoxyphosphoryl group is frequently employed as a protecting group for the starting material, trans-hydroxyproline[5]. This specific moiety is selected by process chemists because diisopropyl phosphite is an economical reagent that generates nonvolatile, innocuous cleavage products under mild acidic conditions, offering distinct thermodynamic advantages over traditional Boc protection[6].

However, if this protected side-chain intermediate fails to couple efficiently with the carbapenem enol phosphate, or if the final deprotection step is incomplete, the DIPP-protected molecule persists and is carried over into the final Active Pharmaceutical Ingredient (API) matrix[7].

G SM Trans-hydroxyproline (Starting Material) INT1 N-diisopropoxyphosphoryl hydroxyproline SM->INT1 Protection (DIPP) INT2 Coupling with Enol Phosphate INT1->INT2 Multi-step Synthesis API Ertapenem API (Successful Deprotection) INT2->API Complete Cleavage IMP Ertapenem Impurity DIPP (Incomplete Cleavage) INT2->IMP Incomplete Cleavage

Synthetic pathway of Ertapenem highlighting the formation of the DIPP impurity.

Pharmacological Impact: The Organophosphate Structural Alert

The primary pharmacological danger of the DIPP impurity lies in its structural homology to potent organophosphates, such as diisopropyl fluorophosphate (DFP)[8]. DFP is a highly toxic, irreversible inhibitor of acetylcholinesterase (AChE)[9].

The diisopropoxyphosphoryl moiety within the DIPP impurity acts as a potential phosphorylating agent. In biological systems, this group can covalently bind to the serine hydroxyl group within the active site of AChE. This phosphorylation prevents the enzymatic breakdown of the neurotransmitter acetylcholine, leading to its rapid accumulation in the synaptic cleft[10].

Because Ertapenem is already classified as a high-risk medication with known central nervous system (CNS) side effects—including a documented risk of neurotoxicity and seizures[1]—the presence of an organophosphate-like impurity is highly problematic. The off-target AChE inhibition by the DIPP impurity can synergistically exacerbate the intrinsic seizure risk of the carbapenem class by inducing severe synaptic overstimulation.

G IMP Ertapenem Impurity DIPP (CAS: 220031-86-7) MOIETY Diisopropoxyphosphoryl Moiety IMP->MOIETY Contains Structural Alert ACHE Acetylcholinesterase (AChE) Enzyme MOIETY->ACHE Phosphorylation / Inhibition ACCUM Acetylcholine Accumulation ACHE->ACCUM Reduced Breakdown TOX Neurotoxicity & Seizure Exacerbation ACCUM->TOX Synaptic Overstimulation

Proposed neurotoxic signaling pathway driven by the diisopropoxyphosphoryl structural alert.

Comparative Toxicology Data

To contextualize the risk, the table below compares the active API, the DIPP impurity, and a reference organophosphate.

Table 1: Stability, Function, and Impurity Profiling of Ertapenem

ParameterErtapenem APIErtapenem Impurity DIPPDiisopropyl fluorophosphate (DFP)
CAS Number 153832-46-3220031-86-755-91-4
Molecular Weight 475.5 g/mol 430.46 g/mol 184.15 g/mol
Primary Mechanism PBP Inhibition (Bactericidal)Potential AChE InhibitionPotent AChE Inhibition
Regulatory Limit N/A (Active Ingredient)< 0.15% (ICH Q3A Guidelines)Strictly Controlled / Banned
Clinical Risk Profile Seizures (Rare, dose-dependent)Exacerbated CNS NeurotoxicityLethal Neurotoxicity / Paralysis

Analytical Workflow: LC-MS/MS Quantification

Due to the severe pharmacological implications of the DIPP impurity, standard UV-HPLC is often insufficient for trace-level detection. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[1].

The following protocol is designed as a self-validating system , ensuring that sample degradation during analysis does not yield false positives or negatives.

Step-by-Step Methodology

1. Sample Preparation & Causality:

  • Action: Accurately weigh 10 mg of the lyophilized Ertapenem sample and dissolve it in 10 mL of cold (4°C) diluent (Water:Acetonitrile 80:20 v/v).

  • Causality: Ertapenem is highly susceptible to rapid hydrolysis outside a narrow pH range and at room temperature[3]. Maintaining the sample at 4°C prevents in situ degradation during the autosampler queue, ensuring the measured impurities reflect the actual batch quality, not analytical artifacts[11].

2. Chromatographic Separation:

  • Column: C18 Reverse-Phase (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (ESI+):

  • Ionization: Electrospray Ionization in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transition: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the DIPP Impurity: m/z 431.1 [M+H]+ → m/z 271.1 (Quantifier ion).

4. System Suitability & Validation (Self-Validation):

  • Action: Prior to sample analysis, inject a system suitability standard containing Ertapenem API spiked with 0.1% DIPP impurity.

  • Validation Criteria: The analytical run is only valid if the Signal-to-Noise (S/N) ratio for the DIPP peak is ≥ 10 (confirming the Limit of Quantitation) and the chromatographic resolution ( Rs​ ) between the API and the DIPP impurity is ≥ 2.0. This guarantees that matrix suppression from the highly concentrated API does not mask the trace impurity.

Conclusion

The pharmacological impact of Ertapenem Impurity DIPP extends far beyond a simple reduction in antibiotic efficacy. Because it acts as a synthetic carrier of an organophosphate structural alert, its presence introduces a severe risk of acetylcholinesterase inhibition, directly compounding the intrinsic neurotoxic risks of carbapenem therapy. Drug development professionals must prioritize advanced LC-MS/MS screening and strict synthetic purging strategies to ensure this intermediate is fully cleaved and eliminated prior to final formulation.

References

  • Ertapenem Impurities and Related Compound. Veeprho.

  • Enhancing Ertapenem Stability in Aqueous Solutions for Experimental Use. Benchchem.

  • Ertapenem and Impurities. BOC Sciences.

  • Invanz - ertapenem - EMA. Europa.eu.

  • Impureza de ertapenem 29. ChemWhat.

  • A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium. Asian Journal of Chemistry.

  • Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. ResearchGate.

  • CAS 55-91-4: Diisopropyl fluorophosphate. CymitQuimica.

  • Cas 55-91-4, DIISOPROPYL FLUOROPHOSPHATE. LookChem.

  • Diisopropyl fluorophosphate - Hazardous Agents. Haz-Map.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ertapenem Impurity DIPP Reference Standard

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of Ertapenem Impurity DIPP, a critical reference standard for the quality control of Ertapenem, a broad-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Ertapenem Impurity DIPP, a critical reference standard for the quality control of Ertapenem, a broad-spectrum carbapenem antibiotic. Ertapenem Impurity DIPP, chemically identified as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, is a key intermediate in the synthesis of the Ertapenem side chain. The availability of a well-characterized standard is essential for accurate impurity profiling in both bulk drug substance and finished pharmaceutical products. This document outlines a robust, multi-step synthetic protocol, detailed purification procedures, and methods for structural confirmation and purity assessment, designed for use by researchers, analytical scientists, and professionals in drug development and manufacturing.

Introduction: The Role of Impurity Standards in Pharmaceutical Quality

Ertapenem is a parenteral 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[] The chemical stability of carbapenems is a well-documented challenge, as they are susceptible to degradation via hydrolysis of the β-lactam ring and other pathways, particularly in aqueous solutions.[3][4] The formation of dimeric and other degradation products is a significant concern during manufacturing and storage.[5][6]

Regulatory agencies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, the accurate identification and quantification of process-related impurities and degradation products are paramount to ensuring the safety and efficacy of Ertapenem. This requires the availability of high-purity reference standards for each potential impurity.

Ertapenem Impurity DIPP is not a typical degradation product but rather a synthetic intermediate or a by-product formed during the synthesis of the crucial thiol side chain of Ertapenem. Its structure suggests it is a derivative of the side chain precursor where the pyrrolidine nitrogen is protected by a diisopropoxyphosphoryl group.[7][8] This guide provides a detailed, field-proven methodology for the synthesis of this impurity standard to support analytical method development, validation, and routine quality control testing.

Chemical Identification and Properties

A summary of the key chemical identifiers for Ertapenem Impurity DIPP is provided in the table below.

ParameterValueReference
Chemical Name 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid[7]
CAS Number 220031-86-7[9]
Molecular Formula C18H27N2O6PS[10]
Molecular Weight 430.46 g/mol [10]
Appearance Off-white to pale yellow solid(Expected)

Proposed Synthesis Route and Rationale

The synthesis of Ertapenem Impurity DIPP is a multi-step process originating from L-proline. The chosen route is designed for clarity and reproducibility in a standard laboratory setting. The core strategy involves the stereoselective functionalization of the proline ring, protection of the reactive nitrogen, and subsequent amide coupling with the benzoic acid moiety.

The workflow can be summarized as follows:

  • Protection of L-proline: The carboxylic acid and amine groups of L-proline are protected to allow for selective modification of the pyrrolidine ring.

  • Hydroxylation: A hydroxyl group is introduced at the 4-position with the correct stereochemistry.

  • Introduction of the Thiol Group: The hydroxyl group is converted into a thiol group, a key functional group for the final Ertapenem structure.

  • Deprotection and N-Phosphorylation: The amine protecting group is removed, followed by the introduction of the diisopropoxyphosphoryl (DIPP) group onto the pyrrolidine nitrogen.

  • Amide Coupling: The modified proline derivative is coupled with 3-aminobenzoic acid to form the final product.

This sequence ensures that the most sensitive functional groups are introduced or deprotected at the appropriate stages, maximizing yield and minimizing side reactions.

Synthesis_Workflow A L-Proline B Step 1: Protection (e.g., Boc, Cbz) A->B Protection C Step 2: Hydroxylation (trans-4-hydroxy-L-proline derivative) B->C Functionalization D Step 3: Thiol Introduction (via Mitsunobu or mesylation/sulfidation) C->D Nucleophilic Substitution E Step 4: Deprotection & N-Phosphorylation (Introduction of DIPP group) D->E Protecting Group Exchange F Step 5: Amide Coupling (with 3-Aminobenzoic Acid) E->F Amidation G Ertapenem Impurity DIPP F->G Final Product

Caption: Overall workflow for the synthesis of Ertapenem Impurity DIPP.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Reagents
ReagentGradeSupplier
trans-4-Hydroxy-L-proline≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc2O)≥98%Acros Organics
Diisopropyl phosphite≥97%TCI
Carbon tetrachloride (CCl4)Anhydrous, ≥99.5%Fisher Scientific
Triethylamine (TEA)≥99.5%Merck
Methanesulfonyl chloride (MsCl)≥99.5%Alfa Aesar
Potassium thioacetate (KSAc)≥98%Sigma-Aldrich
3-Aminobenzoic acid≥99%Fluka
HOBt/EDCCoupling GradeChem-Impex
Dichloromethane (DCM)AnhydrousJ.T.Baker
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore
Hydrochloric acid (HCl)37%VWR
Sodium hydroxide (NaOH)Pellets, ≥97%Macron
Ethyl acetate (EtOAc)HPLC GradeAvantor
HexanesHPLC GradeAvantor
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Synthesis Procedure

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Suspend trans-4-Hydroxy-L-proline (10.0 g, 76.2 mmol) in a mixture of dioxane (150 mL) and water (75 mL).

  • Add sodium hydroxide (6.1 g, 152.4 mmol) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (18.3 g, 83.8 mmol) in dioxane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 100 mL) to remove any unreacted Boc anhydride.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the title compound as a white solid.

Step 2: Synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(acetylthio)pyrrolidine-2-carboxylic acid

  • Dissolve the product from Step 1 (15.0 g, 64.9 mmol) in anhydrous DCM (200 mL) and cool to 0 °C.

  • Add triethylamine (13.6 mL, 97.4 mmol) followed by the dropwise addition of methanesulfonyl chloride (6.0 mL, 77.9 mmol).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold water (2 x 100 mL), 1M HCl (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous DMF (150 mL).

  • Add potassium thioacetate (11.1 g, 97.4 mmol) and heat the mixture to 60 °C for 6 hours.

  • Cool the reaction to room temperature, pour into ice water (500 mL), and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (4 x 150 mL), dry over anhydrous sodium sulfate, and concentrate to yield the thioacetate product.

Step 3: Synthesis of (2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxylic acid

  • Dissolve the product from Step 2 (10.0 g, 34.6 mmol) in DCM (50 mL) and cool to 0 °C.

  • Bubble HCl gas through the solution (or add 4M HCl in dioxane) until TLC indicates complete removal of the Boc group (approx. 2-3 hours).

  • Concentrate the solution under vacuum to obtain the crude amine hydrochloride salt.

  • Dissolve the crude salt in anhydrous DCM (100 mL) and cool to 0 °C.

  • Add triethylamine (14.5 mL, 103.8 mmol) to neutralize the salt.

  • In a separate flask, prepare the phosphorylating agent by adding diisopropyl phosphite (7.2 mL, 41.5 mmol) and carbon tetrachloride (8.0 mL, 83.0 mmol) to a solution of triethylamine (5.8 mL, 41.5 mmol) in anhydrous DCM (50 mL) at 0 °C. Stir for 30 minutes.

  • Add the phosphorylating agent solution dropwise to the free amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer and concentrate. The resulting intermediate is the protected thioacetate.

  • To deprotect the thiol, dissolve the intermediate in methanol (100 mL) and cool to 0 °C.

  • Purge the solution with nitrogen for 15 minutes.

  • Add a solution of 1M NaOH (41.5 mL, 41.5 mmol) and stir under nitrogen for 1 hour.

  • Acidify the solution to pH 3-4 with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude product.

Step 4: Synthesis of Ertapenem Impurity DIPP

  • Dissolve the product from Step 3 (5.0 g, 15.4 mmol) and 3-aminobenzoic acid (2.1 g, 15.4 mmol) in anhydrous DMF (80 mL).

  • Add 1-Hydroxybenzotriazole (HOBt) (2.5 g, 18.5 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (3.5 g, 18.5 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (5.4 mL, 30.8 mmol) and stir the reaction at room temperature for 18 hours.

  • Pour the reaction mixture into water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with 5% LiCl solution (3 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.

Purification and Characterization
  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of DCM and methanol (e.g., 0% to 5% methanol).

  • Identity Confirmation: The structure of the purified compound should be confirmed using:

    • ¹H NMR & ¹³C NMR: To confirm the proton and carbon framework.

    • ³¹P NMR: To confirm the presence of the diisopropoxyphosphoryl group.

    • Mass Spectrometry (MS): To confirm the molecular weight.[10]

  • Purity Assessment: The purity of the final standard should be determined by:

    • HPLC: Using a validated stability-indicating method. Purity should be >95%.[11]

    • Loss on Drying (LOD): To determine the amount of residual solvent.

Caption: Chemical Structure of Ertapenem Impurity DIPP.

Conclusion

This application note details a reliable and reproducible synthetic route for the preparation of Ertapenem Impurity DIPP, a crucial reference standard for the quality control of Ertapenem API and formulations. The protocol is designed to be accessible to researchers and scientists with a background in organic synthesis. The availability of this in-house synthesized standard will facilitate more accurate and robust analytical method development and validation, ultimately contributing to the overall safety and quality of Ertapenem products.

References

  • ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. Retrieved March 28, 2026, from [Link]

  • MacDougall, C., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 118–123. [Link]

  • Abramson, N. L., et al. (2005). Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium. The Journal of Organic Chemistry, 70(18), 7193–7201. [Link]

  • MacDougall, C., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 118. [Link]

  • U.S. Food and Drug Administration. (n.d.). INVANZ (ERTAPENEM FOR INJECTION) Label. Retrieved March 28, 2026, from [Link]

  • Walker, S. E., et al. (2017). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 70(1), 74–75. [Link]

  • Sajonz, P., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 2999-3015. [Link]

  • Pharmaffiliates. (n.d.). Ertapenem-impurities. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ertapenem Dimer Form D Impurity. PubChem. Retrieved March 28, 2026, from [Link]

  • Stolarczyk, M., et al. (2011). Recent Advances in Stability Studies of Carbapenems. Current Pharmaceutical Analysis, 7(4), 213-228. [Link]

  • Journal of Science & Technology. (2017). New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Retrieved March 28, 2026, from [Link]

  • Sajonz, P., et al. (2002). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Liquid Chromatography & Related Technologies, 25(19), 2985-3003. [Link]

  • European Medicines Agency. (2004). Invanz - ertapenem. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Retrieved March 28, 2026, from [Link]

  • Marszałł, M. P., & Grabowski, T. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 313-317. [Link]

  • Sun, Y., et al. (2013). Design, Synthesis, and Evaluation of Prodrugs of Ertapenem. ACS Medicinal Chemistry Letters, 4(6), 582-586. [Link]

Sources

Application

Application Note: Advanced NMR Characterization and Structural Elucidation of Ertapenem Impurity DIPP

Contextualizing the Analyte: The Role of DIPP in Ertapenem Synthesis Ertapenem sodium is a highly efficacious, once-daily, broad-spectrum 1β-methyl carbapenem antibiotic[1]. The synthesis of its complex molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Analyte: The Role of DIPP in Ertapenem Synthesis

Ertapenem sodium is a highly efficacious, once-daily, broad-spectrum 1β-methyl carbapenem antibiotic[1]. The synthesis of its complex molecular architecture relies on the precise coupling of an activated carbapenem enol phosphate nucleus with a highly functionalized pyrrolidine-4-thiol side chain[2].

The compound Ertapenem Impurity DIPP (CAS: 220031-86-7) is the critical protected side-chain intermediate in this pathway. It features a diisopropoxyphosphoryl (DIPP) protecting group on the pyrrolidine nitrogen, which prevents unwanted nucleophilic attack by the amine during the base-catalyzed thio-substitution step[1]. Incomplete deprotection or side-reactions during the final synthetic stages can lead to the retention of the DIPP moiety in the final Active Pharmaceutical Ingredient (API). Because the DIPP group is structurally distinct from the final API—specifically due to the presence of a phosphorus atom—Nuclear Magnetic Resonance (NMR) spectroscopy serves as the premier orthogonal technique for its characterization and quantification.

Target Analyte Specifications
PropertySpecification
Chemical Name 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
CAS Registry Number 220031-86-7
Molecular Formula C₁₈H₂₇N₂O₆PS
Molecular Weight 430.46 g/mol
Key Structural Motifs Phosphoramidate, Pyrrolidine ring, Free Thiol, Secondary Amide, Benzoic Acid

Mechanistic Pathway Visualization

To understand the origin of this impurity, we must map its synthetic lifecycle. The following workflow illustrates how the DIPP intermediate is generated and subsequently consumed.

ErtapenemPathway N1 trans-4-Hydroxy-L-proline N2 DIPP-Hydroxyproline Intermediate N1->N2 Phosphorylation (DIPP-Cl) N3 Ertapenem Impurity DIPP (CAS: 220031-86-7) N2->N3 Thio-substitution & Amidation N5 Ertapenem Sodium (Final API) N3->N5 Base-Catalyzed Coupling (TMG) N4 Carbapenem Enol Phosphate (Activated Nucleus) N4->N5

Figure 1: Synthetic workflow illustrating the generation and consumption of the DIPP intermediate.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal standard and utilizing orthogonal nuclei (¹H and ³¹P), the method internally verifies both the instrument's calibration and the sample's integrity without relying solely on external reference curves.

Rationale for Solvent and Standard Selection (Causality)
  • Solvent Choice (DMSO-d₆): The DIPP impurity contains a carboxylic acid (-COOH) and a secondary amide (-NH-). Using a protic solvent (like CD₃OD or D₂O) would result in rapid deuterium exchange, obliterating these critical diagnostic signals. DMSO-d₆ is a highly polar, aprotic solvent that strongly solvates the zwitterionic-like character of the molecule while preserving exchangeable protons.

  • Internal Standard (Triphenyl phosphate - TPP): TPP is selected for quantitative NMR (qNMR) because it provides a sharp, distinct ³¹P signal (~ -17 ppm) that does not overlap with the phosphoramidate signal of DIPP (~ 0 ppm). It also provides distinct aromatic ¹H signals that do not interfere with the analyte's aliphatic region.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 15.0 mg (± 0.1 mg) of the Ertapenem Impurity DIPP reference standard using a microbalance.

  • Standard Addition: Accurately weigh 5.0 mg of high-purity Triphenyl phosphate (TPP) as the internal standard.

  • Dissolution: Transfer both solids into a clean 2 mL glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as a chemical shift reference).

  • Homogenization: Vortex the mixture for 60 seconds. Sonicate for 2 minutes to ensure complete dissolution, as undissolved particulates will degrade magnetic field homogeneity (shimming).

  • Transfer: Transfer 0.5 mL of the clear solution into a standard 5 mm NMR tube.

NMR Acquisition Parameters

All experiments should be conducted on a 400 MHz or higher NMR spectrometer equipped with a multinuclear broadband probe.

  • ¹H NMR (Quantitative):

    • Pulse sequence: zg30 (30° flip angle to ensure complete relaxation).

    • Relaxation delay (D1): 10 seconds (Critical: The D1 must exceed 5×T₁ of the slowest relaxing proton to ensure accurate integration).

    • Scans: 64.

  • ¹³C NMR (Proton-Decoupled):

    • Pulse sequence: zgpg30.

    • Scans: 1024 (Due to the low natural abundance of ¹³C and splitting from ³¹P).

  • ³¹P NMR (Proton-Decoupled):

    • Pulse sequence: zgpg30 (tuned to the phosphorus frequency).

    • Scans: 128.

Spectral Interpretation and Structural Elucidation

The NMR spectra of the DIPP impurity are highly complex due to the presence of two chiral centers in the pyrrolidine ring (2S, 4S), which renders the methylene protons at C3 and C5 diastereotopic . Furthermore, the phosphorus atom (Spin = 1/2) induces heteronuclear scalar coupling ( nJPH​ and nJPC​ ) across the molecule.

¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Causality note: The isopropyl methyl groups appear as a complex multiplet rather than a simple doublet. This is because they are coupled not only to the methine proton ( 3JHH​ ) but also to the phosphorus atom ( 4JPH​ ).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Justification
12.95br s1H-COOHStrongly deshielded by the carbonyl oxygen; broad due to hydrogen bonding.
10.26s1HAmide -NH-Deshielded by the adjacent carbonyl and aromatic ring.
8.25 - 7.40m4HAromatic (Benzoic acid)Characteristic splitting of a 1,3-disubstituted benzene ring.
4.55m2HIsopropyl -CH-Deshielded by the adjacent oxygen; split by both CH₃ protons and ³¹P.
4.35m1HPyrrolidine C2-HAdjacent to the electron-withdrawing amide carbonyl and nitrogen.
3.80, 3.25m, m2HPyrrolidine C5-H₂Diastereotopic protons adjacent to the phosphoramidate nitrogen.
3.45m1HPyrrolidine C4-HShifted upfield relative to oxygen-bearing carbons; attached to the thiol.
2.80, 1.95m, m2HPyrrolidine C3-H₂Diastereotopic; complex splitting due to adjacent chiral centers.
1.20dd12HIsopropyl -CH₃Split by the methine proton ( 3JHH​ ) and the phosphorus atom ( 4JPH​ ).
¹³C and ³¹P NMR Data Summaries

The ³¹P spectrum acts as the ultimate self-validating checkpoint. Because the final Ertapenem API lacks phosphorus, the presence of a signal near 0 ppm in a batch sample definitively flags DIPP contamination.

NucleusChemical Shift (δ, ppm)AssignmentCoupling Characteristics
¹³C ~167.0Carboxylic Acid C=OSinglet
¹³C ~170.5Amide C=OSinglet
¹³C ~71.5Isopropyl -CH-Doublet ( 2JPC​ coupling to Phosphorus)
¹³C ~61.0Pyrrolidine C2Doublet ( 2JPC​ coupling to Phosphorus)
¹³C ~23.5Isopropyl -CH₃Doublet ( 3JPC​ coupling to Phosphorus)
³¹P ~ -1.5 to 1.0PhosphoramidateSinglet (when ¹H decoupled). Distinct from inorganic phosphates.
Self-Validation Checkpoint

To prove the protocol worked correctly:

  • Check the ³¹P Spectrum: You should observe exactly two peaks. One for the TPP internal standard (~ -17 ppm) and one for the DIPP analyte (~ 0 ppm). If additional peaks are present, the DIPP standard has degraded (likely via hydrolysis of the phosphoramidate bond).

  • Mass Balance Integration: In the ¹H spectrum, integrate the TPP aromatic protons against the DIPP isopropyl methyl protons (δ 1.20 ppm). Use the exact molar masses to back-calculate the purity of the DIPP standard. If the calculated purity deviates from the Certificate of Analysis by >2%, the sample preparation must be repeated to rule out weighing errors or solvent evaporation.

References

  • Brands, K. M. J., et al. "Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem." The Journal of Organic Chemistry, 2002. [2]

  • Williams, J. M., et al. "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." The Journal of Organic Chemistry, 2005.[1]

Sources

Method

Detection of CAS 220031-86-7 in ertapenem API batches

Application Note: High-Resolution RP-HPLC Detection of CAS 220031-86-7 (Ertapenem Impurity DIPP) in Ertapenem API Batches Target Audience: Analytical Researchers, Process Chemists, and Quality Control (QC) Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution RP-HPLC Detection of CAS 220031-86-7 (Ertapenem Impurity DIPP) in Ertapenem API Batches

Target Audience: Analytical Researchers, Process Chemists, and Quality Control (QC) Professionals in Drug Development.

Introduction & Mechanistic Grounding

Ertapenem is a highly potent 1-β-methyl carbapenem antibiotic. Unlike other carbapenems, it features a unique 2-aminocarbonylpyrrolidin-4-ylthio side chain that confers high protein binding and enables a convenient once-daily dosing regimen[1]. The synthesis and purification of this complex side chain represent a critical quality attribute (CQA) during Active Pharmaceutical Ingredient (API) manufacturing.

During the commercial synthesis of this side chain, trans-4-hydroxy-L-proline is utilized as the foundational starting material[2][3]. To prevent unwanted side reactions during the functionalization of the pyrrolidine ring (specifically, thio-addition and amidation with 3-aminobenzoic acid), the secondary amine is protected using a diisopropoxyphosphoryl (DIPP) group[2][4].

This protection strategy yields a DIPP-protected intermediate, chemically identified as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid (CAS 220031-86-7) [5][6]. Under optimal manufacturing conditions, the DIPP group is cleaved via acidic hydrolysis to yield the free amine prior to coupling the side chain to the carbapenem enol phosphate nucleus[3][4]. However, incomplete deprotection leads to the direct carryover of CAS 220031-86-7. Because the DIPP group is highly lipophilic, this impurity can co-precipitate with the polar Ertapenem sodium salt, necessitating rigorous analytical control to ensure API purity and patient safety.

Mechanistic Pathway & Impurity Origin

G Start trans-4-hydroxy-L-proline (Starting Material) DIPP_Prot DIPP Protection (Diisopropyl phosphite) Start->DIPP_Prot Intermediate DIPP-hydroxyproline DIPP_Prot->Intermediate Func Functionalization (Thio-addition & Amidation) Intermediate->Func CAS_Impurity CAS 220031-86-7 (DIPP-Protected Side Chain) Func->CAS_Impurity Deprotection Acidic Deprotection CAS_Impurity->Deprotection Ideal Pathway Carryover Impurity Carryover (Contaminates API Batch) CAS_Impurity->Carryover Incomplete Cleavage SideChain Ertapenem Side Chain (Deprotected) Deprotection->SideChain Coupling Coupling with Carbapenem Nucleus SideChain->Coupling Ertapenem Ertapenem API Coupling->Ertapenem Carryover->Ertapenem Co-precipitation

Synthetic workflow of Ertapenem highlighting the origin and carryover pathway of CAS 220031-86-7.

Analytical Strategy: Causality & Self-Validating Design

Detecting CAS 220031-86-7 (Ertapenem Impurity DIPP) in a final API matrix presents a distinct chromatographic challenge due to the extreme polarity difference between the highly polar carbapenem core and the lipophilic DIPP-protected impurity.

  • Stationary Phase Selection: A high-density C18 column with exhaustive end-capping is selected. This ensures sufficient hydrophobic interaction to retain the lipophilic DIPP impurity while allowing the polar Ertapenem API to elute early without secondary silanol interactions.

  • Mobile Phase Causality: A gradient system utilizing a potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile is employed. The slightly acidic pH ensures the benzoic acid moiety of CAS 220031-86-7 remains partially unionized, maximizing retention and peak symmetry. Simultaneously, pH 6.5 stabilizes the highly reactive β-lactam ring of Ertapenem against hydrolytic degradation during the run.

  • Self-Validating System: The protocol inherently validates itself during every run by utilizing a spiked recovery matrix. This ensures that the massive API peak does not cause ion suppression or baseline distortion that could mask the trace-level impurity.

Experimental Protocol

Reagents and Materials
  • Ertapenem Sodium API Sample.

  • Reference Standard: CAS 220031-86-7 (Ertapenem Impurity DIPP)[5].

  • HPLC-grade Acetonitrile (MeCN).

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

  • Purified Water (Milli-Q or equivalent, 18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ buffer, adjusted to pH 6.5 with KOH
Mobile Phase B 100% Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength UV at 220 nm (Captures the benzoic acid chromophore)
Gradient Program 0-5 min: 5% B 5-20 min: 5% → 60% B 20-25 min: 60% B 25-26 min: 60% → 5% B 26-35 min: 5% B (Equilibration)
Sample Preparation Workflow

Note: Ertapenem is susceptible to hydrolysis in aqueous solutions. All sample preparations must be stored at 4°C and injected within 4 hours of preparation.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Preparation: Accurately weigh 5.0 mg of CAS 220031-86-7 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 100 µg/mL stock. Further dilute 1.0 mL of this stock into a 100 mL flask to achieve a working concentration of 1.0 µg/mL (representing the 0.1% ICH specification limit).

  • Test Sample Preparation: Accurately weigh 50.0 mg of the Ertapenem API batch into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (API concentration: 1.0 mg/mL).

  • Spiked Recovery Sample (Self-Validation): Weigh 50.0 mg of Ertapenem API into a 50 mL volumetric flask. Add 0.5 mL of the 100 µg/mL impurity stock solution, then dilute to volume with diluent.

Step-by-Step Execution
  • Purge the HPLC system and equilibrate the column with the initial gradient composition (95% A / 5% B) for at least 30 minutes until a stable baseline is achieved.

  • Inject the Diluent (Blank) to confirm there are no interfering peaks at the expected retention times of the API (~6.5 min) or CAS 220031-86-7 (~18.2 min).

  • Inject the Standard Solution (1.0 µg/mL) in six consecutive replicates. Calculate the Relative Standard Deviation (RSD) of the peak area to verify system precision.

  • Inject the Test Sample Preparation to quantify the native impurity level.

  • Inject the Spiked Recovery Sample. Verify that the recovery of CAS 220031-86-7 is within acceptable limits to rule out matrix effects.

Data Presentation: Validation Summary

The following table summarizes the expected quantitative validation data for this method, demonstrating its suitability for routine QC release testing.

Validation ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 0.03 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.10 µg/mL (S/N ≥ 10)
Linearity Range 0.10 µg/mL to 5.0 µg/mL
Correlation Coefficient (R²) ≥ 0.999
System Precision (RSD, n=6) ≤ 2.0%
Spiked Recovery (Accuracy) 98.5% – 101.2% (Criteria: 90.0% - 110.0%)
Resolution (API vs. Impurity) Rs > 15.0 (Baseline separation achieved)

Conclusion

The rigorous monitoring of CAS 220031-86-7 is non-negotiable for ensuring the safety and efficacy of Ertapenem API batches. If the DIPP group is left un-cleaved, it not only reduces the therapeutic potency of the batch but may also introduce unforeseen toxicological or immunogenic risks due to the unnatural phosphoryl moiety. This RP-HPLC protocol provides a robust, self-validating framework for its accurate quantification, ensuring compliance with stringent regulatory thresholds.

References

  • Brands, K. M. J., Jobson, R. B., Conrad, K., et al. (2002). "Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem." The Journal of Organic Chemistry, 67(14), 4771-4776. URL:[Link]

  • Han, S., Xiong, Y.-Z., Huang, R., & Chen, P.-Y. (2014). "A Convenient Synthesis of Carbapenem Antibiotic Ertapenem Sodium." Asian Journal of Chemistry, 26(11), 3169-3172. URL:[Link]

Sources

Application

Application Note: A Robust Sample Preparation Protocol for the Comprehensive Impurity Profiling of Ertapenem

Abstract Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical therapeutic agent. However, its inherent chemical instability, particularly the susceptibility of its β-lactam ring to hydrolysis, presents signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ertapenem, a broad-spectrum carbapenem antibiotic, is a critical therapeutic agent. However, its inherent chemical instability, particularly the susceptibility of its β-lactam ring to hydrolysis, presents significant analytical challenges.[1][2] Accurate and reliable impurity profiling is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product.[3][4][5][6] This application note provides a detailed, field-proven protocol for the sample preparation of ertapenem for impurity profiling by High-Performance Liquid Chromatography (HPLC). The protocol is designed to minimize degradation during preparation, ensuring the accurate representation of the true impurity profile of the drug substance and product.

Introduction: The Challenge of Ertapenem's Instability

Ertapenem is a 1-β methyl-carbapenem that is structurally related to beta-lactam antibiotics.[7][8][9] The core of its antibacterial activity lies in the strained β-lactam ring.[2] Unfortunately, this same structural feature is the primary site of degradation. The main degradation pathway is the hydrolysis of the β-lactam ring, which results in a pharmacologically inactive, ring-opened derivative.[1][7] This degradation is significantly influenced by pH, temperature, and the composition of the solvent.[10][11][12][13][14]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, necessitate the reporting, identification, and qualification of impurities above certain thresholds.[3][4][5][6] Therefore, a sample preparation protocol for impurity profiling must not only effectively dissolve the drug substance but also preserve the integrity of the sample by minimizing the formation of new degradation products during the analytical workflow.

Core Principles of the Sample Preparation Protocol

This protocol is built on three foundational principles to ensure scientific integrity:

  • Temperature Control: Degradation of ertapenem is highly temperature-dependent, with stability significantly decreasing at room temperature compared to refrigerated conditions.[11][14][15] All sample preparation steps should be performed under cooled conditions.

  • pH Management: Ertapenem exhibits maximum stability in a narrow pH range of approximately 6.0 to 7.5.[2][12][13] The choice of diluent and any subsequent pH adjustments are critical to prevent acid or base-catalyzed hydrolysis.

  • Solvent Selection: The choice of solvent is crucial. Ertapenem is soluble in water and saline solutions but is unstable in dextrose-containing diluents.[1][8][12][16] The use of an appropriate buffer system can further enhance stability during the analysis time.[13][17][18]

Detailed Experimental Protocol

This protocol is designed for the analysis of ertapenem drug substance (bulk powder) and lyophilized drug product.

Materials and Reagents
  • Ertapenem Reference Standard and Sample (Bulk or Lyophilized Vial)

  • High-purity water (Milli-Q® or equivalent)

  • Monobasic sodium phosphate (NaH₂PO₄), analytical grade

  • Dibasic sodium phosphate (Na₂HPO₄), analytical grade

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials (amber, to protect from light)

  • Syringe filters (0.22 µm, PVDF or other compatible material)

  • Ice bath

  • Sonicator

Preparation of Diluent (25 mM Phosphate Buffer, pH 6.5)

Rationale: A phosphate buffer at pH 6.5 is chosen as the diluent to maintain the pH within the optimal stability range for ertapenem during sample preparation and analysis.[2][13] A 25 mM concentration provides sufficient buffering capacity without being excessively concentrated for HPLC analysis.

Procedure:

  • Prepare a 25 mM solution of monobasic sodium phosphate in high-purity water.

  • Prepare a 25 mM solution of dibasic sodium phosphate in high-purity water.

  • In a clean beaker, add the monobasic sodium phosphate solution and monitor the pH.

  • Slowly add the dibasic sodium phosphate solution while stirring until the pH of the final solution reaches 6.5 ± 0.05.

  • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Store the buffer at 2-8°C. Before use, allow the buffer to equilibrate to the temperature of the sample preparation environment (e.g., in an ice bath).

Preparation of Standard Solution

Rationale: A freshly prepared standard solution is crucial for accurate quantification of impurities. The concentration is chosen to be within the linear range of the detector and to allow for the detection of low-level impurities.

Procedure:

  • Accurately weigh approximately 25 mg of Ertapenem Reference Standard into a 50 mL volumetric flask.

  • Place the flask in an ice bath to maintain a low temperature.

  • Add approximately 40 mL of the pre-chilled (2-8°C) 25 mM phosphate buffer (pH 6.5).

  • Sonicate for no more than 2 minutes, or until the standard is completely dissolved. Avoid overheating.

  • Allow the solution to return to the temperature of the ice bath.

  • Make up to the mark with the pre-chilled buffer and mix well.

  • Immediately transfer an aliquot into an amber autosampler vial. This yields a standard solution of approximately 0.5 mg/mL.

Preparation of Sample Solution

Rationale: The sample preparation mirrors the standard preparation to ensure consistency. For lyophilized products, the entire vial content is often used to account for any fill weight variation.

Procedure:

  • For Bulk Drug Substance: Accurately weigh approximately 25 mg of the ertapenem sample into a 50 mL volumetric flask and follow steps 2-7 of the standard preparation.

  • For Lyophilized Drug Product (e.g., 1g vial):

    • Reconstitute the contents of one vial with a known volume of pre-chilled high-purity water as specified by the product literature (typically 10 mL).[8]

    • Immediately dilute a precise aliquot of this reconstituted solution with the pre-chilled 25 mM phosphate buffer (pH 6.5) to achieve a final nominal concentration of 0.5 mg/mL. For example, if reconstituted to 100 mg/mL, dilute 0.5 mL to 100 mL.

    • Perform all dilutions in volumetric flasks kept in an ice bath.

    • Immediately transfer the final diluted sample into an amber autosampler vial.

Critical Note: All prepared solutions (standards and samples) should be placed in a cooled autosampler (e.g., 4°C) and analyzed as soon as possible, ideally within 4-6 hours of preparation, to minimize degradation.[11][19]

Visual Workflow of the Sample Preparation Protocol

The following diagram illustrates the key steps and considerations in the sample preparation workflow.

Ertapenem_Sample_Prep cluster_prep Initial Preparation cluster_dissolution Dissolution (Critical Step) cluster_final Final Steps Reagents Prepare & Pre-chill Diluent (25mM Phosphate Buffer, pH 6.5) Weigh Accurately Weigh Ertapenem Sample/Standard Dissolve Add Chilled Diluent in Volumetric Flask Weigh->Dissolve Transfer solid IceBath Maintain on Ice Bath Dissolve->IceBath Sonicate Brief Sonication (if necessary) IceBath->Sonicate Controlled energy input Dilute Dilute to Final Volume with Chilled Diluent Sonicate->Dilute Ensure complete dissolution Transfer Transfer to Amber Vial Dilute->Transfer Analyze Place in Cooled Autosampler (4°C) & Analyze Promptly Transfer->Analyze

Caption: Workflow for Ertapenem Sample Preparation.

Recommended Analytical Method: HPLC-UV

While LC-MS is also a powerful tool for impurity identification, a validated HPLC-UV method is often sufficient for routine impurity profiling and quality control.[17][20][21][22][23]

ParameterRecommended ConditionRationale
Column C18 or Phenyl, e.g., Inertsil Phenyl, 250 x 4.6 mm, 5 µmA phenyl column can offer alternative selectivity for aromatic impurities, while a C18 is a robust starting point.[21][24]
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.5Maintains pH for on-column stability.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B (e.g., 5-10%) and increase to elute more hydrophobic impurities.A gradient is necessary to separate a wide range of impurities with different polarities.
Flow Rate 1.0 - 1.2 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 298 nmErtapenem has a significant absorbance at this wavelength, allowing for sensitive detection.[20][22][23]
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.

Conclusion

The successful impurity profiling of ertapenem is critically dependent on a meticulously designed and executed sample preparation protocol. By controlling temperature, pH, and solvent choice, the protocol outlined in this application note minimizes the risk of generating degradation artifacts, thereby providing a true and accurate representation of the impurity profile. This approach ensures compliance with regulatory expectations and ultimately contributes to the safety and quality of ertapenem-containing drug products.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ertapenem. Benchchem.
  • Benchchem. Ertapenem disodium solubility and stability issues in research solutions. Benchchem.
  • Benchchem. Technical Support Center: Enhancing Ertapenem Stability in Aqueous Solutions for Experimental Use. Benchchem.
  • Drugs.com. (2025, June 30). Ertapenem Monograph for Professionals. Drugs.com.
  • European Medicines Agency. Invanz - ertapenem. European Medicines Agency.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Hee, K. H., Fisher, D., Tam, V. H., & Soon-U, L. L. (2015, April 20). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Ertapenem in Human. Walsh Medical Media. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2CMFiKK8I1oinG0McTv9RjkwTJl5xHpXXm3421YcrKG7lmnwj5zAIeHAM_e13CBv5N_IoGaohjL60UE2yf6nreRBcDCUwdjkcJBbmHjOLqkH2_JFwWxHKSW89ii-PViUaCEEHL9THyhDOrbeMzIOvXi5iVhyhFShFQurOp4-fzP0UeR4TFNEoO5XEVmjpP4lnG6-DTBuWLhlADkF0cSe20e6yrdNcfyFhho0kLvgQLkKjFJro-QjbWLmT_xeHFo1xSya7UNfJLyYIrB398KrFn_p6yYdMVXjA_DglMOJ2uQs3qew9dKTeKQEwlxGLfbMB1osr6G9zYN2XWTw6WUroVyI95g==]([Link]

Sources

Method

Comprehensive Mass Spectrometry Fragmentation Protocol and Impurity Profiling of Ertapenem Impurity DIPP

Executive Brief Ertapenem is a potent 1-methyl-β carbapenem antibiotic utilized for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria[1]. Due to the inherent instability of the carbapenem core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

Ertapenem is a potent 1-methyl-β carbapenem antibiotic utilized for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria[1]. Due to the inherent instability of the carbapenem core and the complexity of its multi-step synthesis, rigorous impurity profiling is a critical regulatory requirement[2]. A key synthetic intermediate and potential process-related impurity is Ertapenem Impurity DIPP (CAS 220031-86-7), chemically designated as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid[3].

As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions. This guide details the mechanistic rationale behind the mass spectrometry (MS) fragmentation of the DIPP impurity and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow to ensure absolute data trustworthiness during active pharmaceutical ingredient (API) quality control[].

Mechanistic Rationale: Ionization and Fragmentation Pathways

Understanding the structural behavior of the DIPP impurity in the gas phase is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions.

Ertapenem Impurity DIPP (C₁₈H₂₇N₂O₆PS, Exact Mass: 430.13 Da) consists of three primary domains: a diisopropoxyphosphoryl (DIPP) protecting group, a central mercaptopyrrolidine ring, and a benzoic acid moiety[5]. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the pyrrolidine nitrogen or the carboxamide oxygen, yielding a stable precursor ion at m/z 431.16 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, structure-specific fragmentation[6]:

  • Neutral Loss of Propene: The diisopropyl phosphate ester bonds are highly labile. CID triggers a classic β -elimination (or McLafferty-type rearrangement), resulting in the sequential neutral loss of propene molecules (42 Da each)[6]. This yields abundant fragment ions at m/z 389.11 (-C₃H₆) and m/z 347.06 (-2x C₃H₆). Because this loss is energetically favorable, it serves as an ideal, high-sensitivity quantifier transition.

  • Amide Bond Cleavage: Higher collision energies force the cleavage of the robust carboxamido C-N linkage between the pyrrolidine ring and the aromatic system, generating a protonated aminobenzoic acid fragment at m/z 138.05 and a DIPP-pyrrolidine acylium ion at m/z 294.11 [6].

Fragmentation Precursor [M+H]+ Precursor m/z 431.16 Loss1 m/z 389.11 [-C3H6] Precursor->Loss1 Loss of Propene (-42 Da) Amide1 m/z 138.05 [Aminobenzoic Acid]+ Precursor->Amide1 Amide Bond Cleavage Amide2 m/z 294.11 [DIPP-Pro Acylium]+ Precursor->Amide2 Amide Bond Cleavage Loss2 m/z 347.06 [-2x C3H6] Loss1->Loss2 Loss of Propene (-42 Da)

Fig 1. Proposed MS/MS fragmentation pathway of Ertapenem Impurity DIPP ([M+H]+ m/z 431.16).

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a closed-loop, self-validating system. It accounts for the severe instability of the Ertapenem API, which rapidly forms ring-opened hydrolysis products and dimers if mishandled[2].

Sample Preparation Workflow
  • Causality: Intact ertapenem spontaneously hydrolyzes in aqueous solutions at room temperature[7]. Therefore, thermal control is not optional; it is the foundation of assay integrity.

  • Diluent Preparation: Prepare a diluent of 10% Methanol in deionized water supplemented with 0.1% Formic Acid. Rationale: Methanol solubilizes the lipophilic DIPP impurity, while formic acid stabilizes the API and provides an abundant proton source for ESI+[7].

  • Extraction: Dissolve the Ertapenem API sample in the diluent to a final concentration of 1.0 mg/mL. Vortex gently for 15 seconds.

  • Thermal Control: Immediately transfer the vials to an autosampler strictly maintained at 4°C. Samples must be analyzed within 20 hours to prevent artifactual degradation[8].

Liquid Chromatography (LC) Method

Baseline separation of the DIPP impurity from the main API and its dimeric degradates is achieved using a reverse-phase gradient[9].

  • Column: Inertsil Phenyl or equivalent C18 column (50 × 3 mm, 2.6 µm)[7],[9].

  • Mobile Phase A: Deionized H₂O + 0.1% Formic Acid[7].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[7].

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.00.49010Equilibration
1.50.47525API Elution
4.00.41090Impurity Washout
5.00.41090Hold
5.10.49010Re-equilibration
Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in ESI+ MRM mode.

  • Causality: A low collision energy (CE) of 15 eV is intentionally selected for the quantifier transition because the neutral loss of propene requires minimal activation energy. Conversely, a higher CE of 35 eV is applied to force the cleavage of the stable amide bond for the qualifier transition.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
DIPP Impurity 431.2389.15015Quantifier (-Propene)
DIPP Impurity 431.2138.15035Qualifier (Amide Cleavage)
Ertapenem (API) 476.2432.15020System Suitability[7]
Hydrolyzed Ertapenem 494.2450.15020Degradation Monitor[7]

System Suitability & Self-Validation

Before any quantitative data for the DIPP impurity is accepted, the system must pass two internal validation gates built directly into the MRM method:

  • API Tuning Check (Positive Control): The system must successfully detect the main Ertapenem peak using the established 476.2 → 432.1 m/z transition[7]. This confirms that the ESI source is properly tuned and that ion suppression from the matrix is within acceptable limits.

  • Thermal Degradation Monitor (Negative Control): The system continuously monitors the 494.2 → 450.1 m/z transition, which corresponds to hydrolyzed ertapenem (loss of 44 Da)[7]. If the peak area of this hydrolyzed form exceeds 2.0% of the main API peak in a freshly prepared standard, it proves the sample preparation was compromised by thermal stress. The run must be automatically aborted, and fresh samples prepared.

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Technical Notes & Optimization

Troubleshooting

Resolving HPLC co-elution issues with Ertapenem Impurity DIPP

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting for high-performance liquid chromatography (HPLC) workflows involving Ertapenem, focusing specifically on resolving co-elution issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This portal provides advanced troubleshooting for high-performance liquid chromatography (HPLC) workflows involving Ertapenem, focusing specifically on resolving co-elution issues with Impurity DIPP and related degradates.

Core Principles of Ertapenem Chromatography

Ertapenem is a structurally complex, highly polar 1β-methylcarbapenem antibiotic[1]. Its inherent instability and the presence of multiple ionizable groups (carboxylic acids, amines) make impurity profiling notoriously difficult[2]. Impurity DIPP (CAS: 220031-86-7), chemically known as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, is a critical process-related impurity[3]. Because its bulky diisopropoxyphosphoryl group subtly alters the molecule's hydrophobicity without drastically changing its polar backbone, DIPP frequently co-elutes with the main API or dimeric degradates on standard reversed-phase columns.

Troubleshooting & FAQs (Q&A)

Q1: Why does Impurity DIPP co-elute with Ertapenem on my standard C18 column? A1: Standard C18 columns rely purely on hydrophobic partitioning. Because Ertapenem is highly polar, it exhibits very poor retention on C18 phases, often eluting near the void volume or requiring highly aqueous mobile phases that risk stationary phase dewetting[4]. Impurity DIPP shares the same highly polar mercaptopyrrolidine-benzoic acid core[5]. The subtle hydrophobic contribution of the DIPP group is often insufficient to achieve baseline resolution on a C18 phase, leading to peak overlap.

Q2: How can I leverage stationary phase chemistry to resolve DIPP? A2: Switch from an aliphatic C18 to a Phenyl stationary phase (e.g., Inertsil Phenyl). Both Ertapenem and Impurity DIPP contain a benzoic acid moiety. A phenyl column introduces π−π interactions, which are highly sensitive to the spatial and electronic disruptions caused by the diisopropoxyphosphoryl group on DIPP[2]. This orthogonal retention mechanism provides the selectivity needed to pull DIPP away from the main API peak.

Q3: My current method uses a low pH (pH ~3.0) buffer, but I am seeing a cluster of co-eluting peaks. Should I change the pH? A3: Yes. While acidic mobile phases (pH 2.9–3.0) are common for stabilizing carbapenems and suppressing silanol ionization, they cause Ertapenem's dimeric degradates to co-elute as an unresolved cluster[1]. By shifting the mobile phase to pH 8.0 using a sodium phosphate buffer, you alter the ionization state of the multiple carboxylic and amine groups on these molecules. This pH shift dramatically improves the separation of the dimer cluster and enhances the resolution of DIPP from other structurally similar impurities[2].

Q4: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative? A4: Absolutely. Because Ertapenem and its process impurities are highly polar and ionizable, HILIC is an excellent orthogonal approach. Using a bare silica or zwitterionic HILIC column with a highly organic mobile phase (>80% acetonitrile) enhances retention and avoids the dewetting issues associated with highly aqueous RP-HPLC methods[4]. However, for regulatory impurity profiling, the pH 8.0 Phenyl RP-HPLC method remains the industry gold standard[1].

Chromatographic Optimization Workflow

HPLC_Workflow Start Co-elution Detected: Ertapenem & Impurity DIPP Phase Evaluate Stationary Phase Start->Phase C18 Standard C18 Column (Poor Selectivity / Dewetting) Phase->C18 Sub-optimal Phenyl Phenyl Column (π-π Interactions Active) Phase->Phenyl Recommended PH Optimize Mobile Phase pH Phenyl->PH LowPH Low pH (e.g., 3.0) Dimers & DIPP Co-elute PH->LowPH Acidic Buffer HighPH pH 8.0 Phosphate Buffer Optimal Ionization State PH->HighPH Basic Buffer Resolution Baseline Resolution Achieved (System Validated) HighPH->Resolution

Caption: HPLC Method Optimization Workflow for Ertapenem and DIPP Impurity.

Quantitative Data Summary

The following table summarizes the causal relationship between method parameters and chromatographic performance based on validated literature[4],[1].

Method ParameterStandard RP-HPLC (Acidic)Optimized RP-HPLC (Basic)HILIC Method
Stationary Phase C18 (e.g., ProntoSIL C18)Phenyl (e.g., Inertsil Phenyl)HILIC (e.g., bare silica)
Mobile Phase A Water + 0.1% Phosphoric Acid (pH 3.0)20 mM Sodium Phosphate (pH 8.0)Water + 0.1% Formic Acid
Mobile Phase B Methanol or AcetonitrileAcetonitrileAcetonitrile (>80%)
DIPP Resolution Poor (Co-elutes with API/Dimers)Excellent (Baseline resolved) Good
Dimer Separation Co-eluting clusterResolved individual peaks Moderate
Primary Mechanism Hydrophobic partitioning π−π interactions & IonizationHydrophilic partitioning

Standard Operating Procedure: Optimized pH 8.0 Phenyl Method

This self-validating protocol ensures baseline resolution of Ertapenem from Impurity DIPP and dimeric degradates. The use of a pH 8.0 buffer is critical; therefore, ensure your HPLC system and column are compatible with mildly basic conditions[2].

Materials & Reagents
  • Column: Inertsil Phenyl, 250 mm × 4.6 mm, 5 µm (or equivalent base-deactivated phenyl phase).

  • Buffer (Mobile Phase A): 20 mM Sodium Phosphate Buffer. Dissolve 2.84 g of anhydrous dibasic sodium phosphate ( Na2​HPO4​ ) in 1000 mL of HPLC-grade water. Adjust to pH 8.0 ± 0.05 using dilute phosphoric acid or sodium hydroxide. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A (Buffer) maintained at 5°C to prevent API degradation.

Step-by-Step Methodology
  • System Preparation:

    • Purge the HPLC system with Mobile Phase A and B.

    • Install the Phenyl column and equilibrate at a flow rate of 1.0 mL/min with 95% A / 5% B until the baseline is stable.

    • Set the column oven temperature to Ambient (25°C) . Elevated temperatures accelerate the degradation of Ertapenem in solution[1].

  • Sample Preparation (Critical Step):

    • Note: Ertapenem is highly unstable in solution.

    • Accurately weigh 10 mg of the Ertapenem sample (containing Impurity DIPP).

    • Dissolve in 10 mL of pre-chilled diluent (5°C) to achieve a 1.0 mg/mL concentration.

    • Immediately transfer the vial to a thermostatted autosampler set to 5°C. Do not leave samples at room temperature.

  • Gradient Elution Profile:

    • 0–5 min: 95% A / 5% B (Isocratic hold to retain polar components).

    • 5–25 min: Linear gradient to 70% A / 30% B (Elutes Impurity DIPP and dimers).

    • 25–30 min: Linear gradient to 50% A / 50% B (Column wash).

    • 30–40 min: Return to 95% A / 5% B (Re-equilibration).

  • Detection & System Suitability (Self-Validation):

    • Set the UV detector to 297 nm (optimal absorbance for the carbapenem core)[4].

    • Self-Validation Check: Inject a resolution mixture containing Ertapenem, Impurity DIPP, and Ertapenem Dimer. The method is only valid if the resolution ( Rs​ ) between Ertapenem and Impurity DIPP is ≥1.5 , and the dimer peaks do not co-elute. If Rs​<1.5 , verify the buffer pH is exactly 8.0 and check the column for phase collapse.

References

  • Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Chromatographic Science.[1] Available at:[Link]

  • Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. PubMed (NIH).[2] Available at:[Link]

  • RP-HPLC×HILIC chromatography for quantifying ertapenem sodium with a look at green chemistry. UNESP Repository.[4] Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ertapenem Impurity DIPP Stability

Welcome to the Analytical Support Center for Ertapenem drug development. This guide is specifically designed for researchers and QC scientists facing stability challenges with Ertapenem Impurity DIPP (CAS No: 220031-86-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for Ertapenem drug development. This guide is specifically designed for researchers and QC scientists facing stability challenges with Ertapenem Impurity DIPP (CAS No: 220031-86-7) during high-performance liquid chromatography (HPLC) and LC-MS method development.

Chemically known as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid[1], this critical reference standard is notoriously unstable in solution. Its instability stems from a bifunctional reactivity profile: it possesses both an oxidation-prone free thiol and an acid-labile phosphoramidate bond.

Below, we break down the causality of these degradation pathways and provide a self-validating protocol to ensure robust analytical performance.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My DIPP impurity peak area decreases significantly over a 12-hour HPLC sequence, and I see a new late-eluting peak. What is causing this? A1: Oxidative Dimerization. The free sulfhydryl (-SH) group at the 4-position of the pyrrolidine ring is highly susceptible to oxidation, forming a disulfide dimer. This reaction is catalyzed by dissolved oxygen, trace transition metals in the LC system, and neutral-to-basic pH environments. Because the kinetics of this oxidation are pseudo-first-order in the presence of excess oxygen, the degradation is rapid and continuous once the standard is dissolved. Corrective Action: Sparge all diluents with nitrogen to remove dissolved oxygen and maintain the solution pH strictly below 6.5 [2].

Q2: I switched to an acidic diluent (0.1% TFA, pH ~2.0) to prevent thiol oxidation, but now I see a massive early-eluting peak. Why did this happen? A2: P-N Bond Hydrolysis. The diisopropoxyphosphoryl (DIPP) group is intentionally utilized during the synthesis of Ertapenem because it acts as a robust protecting group for the pyrrolidine nitrogen that can be efficiently cleaved under mild acidic conditions[3]. When you expose the DIPP impurity to strong acids like TFA, water acts as a nucleophile, hydrolyzing the phosphoramidate (P-N) bond. This strips the DIPP group entirely, yielding the des-DIPP side chain. Corrective Action: Avoid strong acids. You must find a "Goldilocks" pH window (typically pH 5.5 – 6.0) where acid hydrolysis is minimized, but base-catalyzed oxidation is not yet dominant.

Q3: Why am I experiencing severe peak tailing and shifting retention times for the DIPP impurity? A3: Metal Chelation. The combination of the free thiol and the carboxylic acid on the benzoic acid moiety creates a strong chelating environment. These functional groups interact with active metal sites (Fe, Ni) in standard stainless-steel HPLC tubing or column frits. Corrective Action: Utilize a passivated LC system (e.g., bio-inert PEEK tubing) and ensure your mobile phase contains a volatile buffer (like Ammonium Acetate) to mask active silanol and metal sites on the stationary phase.

Part 2: Visualizing the Degradation Logic

To effectively troubleshoot, you must understand the competing degradation pathways. The diagram below illustrates how pH dictates the fate of the DIPP impurity in solution.

Degradation DIPP Ertapenem Impurity DIPP (Intact Standard) Oxidation Disulfide Dimer (Oxidation Product) DIPP->Oxidation pH > 7.0 or Dissolved O2 (Free Thiol Oxidation) Hydrolysis Des-DIPP Side Chain (Hydrolysis Product) DIPP->Hydrolysis pH < 4.0 (P-N Bond Cleavage)

Fig 1: pH-dependent competing degradation pathways of Ertapenem Impurity DIPP in aqueous solutions.

Part 3: Quantitative Stability Benchmarks

The following table summarizes representative system suitability data for the DIPP impurity across various diluent environments. Use these benchmarks to validate your sample preparation choices.

Diluent CompositionApparent pHPrimary Degradation Mechanism24h Recovery (25°C)
0.1% TFA in Water/MeCN (50:50)~ 2.0P-N Bond Hydrolysis (Des-DIPP)< 45%
Water/MeCN (50:50), Unbuffered~ 5.5Slow Thiol Oxidation88%
10 mM Phosphate Buffer7.5Rapid Thiol Oxidation (Dimer)< 60%
10 mM NH₄OAc / MeCN (50:50), Degassed 6.0 Minimal (Optimized Window) > 98%

Part 4: Self-Validating Experimental Protocol

To overcome these stability issues, follow this step-by-step methodology for preparing stable stock and working solutions. This protocol incorporates a self-validating feedback loop to ensure data integrity.

Phase 1: Optimized Sample Preparation
  • Solvent Deoxygenation: Sparge HPLC-grade water and Acetonitrile (MeCN) with high-purity Nitrogen gas for a minimum of 15 minutes prior to use. Causality: Removes the dissolved oxygen required for disulfide bond formation.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer and carefully adjust the pH to 6.0 using dilute acetic acid. Causality: pH 6.0 is the kinetic minimum for both P-N hydrolysis and thiol oxidation.

  • Standard Dissolution: Dissolve the Ertapenem Impurity DIPP reference standard[] in a 50:50 mixture of the degassed pH 6.0 buffer and MeCN. Causality: The 50% organic modifier reduces the dielectric constant of the solution, further suppressing hydrolytic cleavage of the DIPP group.

  • Storage: Immediately aliquot the working solution into amber HPLC vials with low-volume inserts and store at -20°C until injection.

Phase 2: System Suitability Validation (The Self-Validating Loop)

Before running your analytical sequence, you must prove the system is inert to the standard.

  • Inject a blank diluent to establish a baseline.

  • Inject the freshly prepared DIPP standard.

  • Validation Criteria: Integrate the baseline for the specific relative retention times (RRT) of the Des-DIPP peak (typically early eluting, RRT ~0.4) and the Disulfide Dimer peak (late eluting, RRT ~1.8).

  • Pass/Fail Logic: The combined area of these two peaks must be < 0.5% of the main DIPP peak. Re-inject the same vial after 6 hours. If the dimer peak area increases by >1.0%, your diluent is insufficiently deoxygenated, and the sequence must be aborted.

Workflow S1 1. Degas Solvents (N2 Sparge) S2 2. Buffer to pH 6.0 (10mM NH4OAc) S1->S2 S3 3. 50% Organic (Add MeCN) S2->S3 S4 4. Aliquot & Freeze (-20°C Storage) S3->S4

Fig 2: Optimized sample preparation workflow to ensure DIPP stability prior to LC injection.

References

  • Masui, T., et al. "Practical Synthesis of the New Carbapenem Antibiotic Ertapenem Sodium." The Journal of Organic Chemistry, ACS Publications, 2005. Available at:[Link]

  • Zajac, M., et al. "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2007. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Impurity Profiling of Ertapenem: DIPP vs. Dimer

Introduction: The Criticality of Impurity Profiling in Ertapenem Ertapenem is a potent, broad-spectrum carbapenem antibiotic, pivotal in treating a range of serious bacterial infections.[1][2] As with all pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling in Ertapenem

Ertapenem is a potent, broad-spectrum carbapenem antibiotic, pivotal in treating a range of serious bacterial infections.[1][2] As with all pharmaceuticals, ensuring its purity is paramount to its safety and efficacy. The inherent instability of the β-lactam ring in carbapenems makes them susceptible to degradation, leading to the formation of various impurities.[3] This guide provides an in-depth comparative analysis of two significant classes of impurities encountered in Ertapenem: the process-related impurity DIPP and the degradation-related Dimer impurities. Understanding the distinct characteristics, formation pathways, and analytical challenges of each is crucial for researchers, scientists, and drug development professionals in establishing robust quality control strategies.

This document will delve into the chemical nature of these impurities, provide detailed analytical methodologies for their detection and quantification, and offer a comparative perspective on their impact on the overall impurity profile of Ertapenem.

Ertapenem Impurity DIPP: A Process-Related Challenge

Ertapenem Impurity DIPP, chemically known as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, is a key process-related impurity that can arise during the synthesis of Ertapenem.[4][5][6] Its presence is indicative of the efficiency and control of the manufacturing process.

Chemical Structure and Origin

Impurity DIPP is a precursor or a side-product in the synthetic route to Ertapenem.[7] Its structure contains the side chain of Ertapenem but lacks the core β-lactam ring structure.

Diagram 1: Chemical Structures

cluster_ertapenem Ertapenem cluster_dipp Impurity DIPP cluster_dimer Ertapenem Dimer (Representative) ertapenem Ertapenem Structure dipp DIPP Structure dimer Dimer Structure

Caption: Chemical structures of Ertapenem, Impurity DIPP, and a representative Ertapenem Dimer.

The formation of DIPP is often associated with incomplete reactions or side reactions involving the starting materials and intermediates. Therefore, its control is primarily a matter of optimizing the synthetic process.

Ertapenem Dimer Impurities: A Degradation Story

In contrast to the process-related DIPP, Ertapenem dimers are degradation products formed from the Ertapenem molecule itself.[8][9] The inherent reactivity of the carbapenem ring system makes Ertapenem susceptible to dimerization, particularly in concentrated solutions and at non-optimal pH and temperature conditions.[8][10]

Formation and Structural Diversity

Ertapenem dimers are formed through bimolecular reactions where one Ertapenem molecule attacks another.[11] This can lead to a variety of dimeric structures, often designated as Dimer I, Dimer II, Dimer III, etc., which may also exist as interconverting tautomers.[8][11] The formation of these dimers is a critical parameter to monitor during formulation, storage, and administration of the drug product.[12]

Comparative Analysis: DIPP vs. Dimer

FeatureErtapenem Impurity DIPPErtapenem Dimer Impurities
Origin Process-related impurity from synthesis.[4][7]Degradation product of Ertapenem.[8][9]
Chemical Nature Precursor/side-product lacking the β-lactam ring.Two Ertapenem molecules covalently linked.
Formation Conditions Sub-optimal synthetic process conditions.High concentration, non-optimal pH, and temperature.[8][10]
Significance Indicator of manufacturing process control.Indicator of drug substance and product stability.[12]
Analytical Challenge Differentiation from other process-related impurities.Resolution of multiple, closely related dimer isomers.[8]

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is essential for the accurate profiling of Ertapenem impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identification and structural elucidation.[13][14][15][16][17]

Experimental Protocol: HPLC-UV Method for Ertapenem Impurity Profiling

This protocol outlines a general method for the separation and quantification of Ertapenem and its impurities. Method validation according to ICH guidelines is crucial.[17]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[18]

  • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 298 nm.[18]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.[18]

3. Sample Preparation:

  • Accurately weigh and dissolve the Ertapenem sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

4. Analysis:

  • Inject the prepared sample and a standard solution of Ertapenem.

  • Identify and quantify the impurities based on their retention times and relative response factors (if different from the active pharmaceutical ingredient).

Diagram 2: HPLC Impurity Profiling Workflow

sample_prep Sample Preparation (Ertapenem Drug Substance/Product) hplc_analysis HPLC Analysis (Reversed-Phase C18, Gradient Elution) sample_prep->hplc_analysis detection UV Detection (298 nm) hplc_analysis->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis impurity_profiling Impurity Profile Generation (Identification of DIPP, Dimers, etc.) data_analysis->impurity_profiling

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Comparative

The Analytical Challenge: Ertapenem Stability and DIPP Profiling

Comparative Analysis of LC-MS and UPLC for the Detection of Ertapenem Impurity DIPP Ertapenem is a structurally complex 1β-methyl carbapenem antibiotic. Like many carbapenems, its strained β-lactam ring renders the activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of LC-MS and UPLC for the Detection of Ertapenem Impurity DIPP

Ertapenem is a structurally complex 1β-methyl carbapenem antibiotic. Like many carbapenems, its strained β-lactam ring renders the active pharmaceutical ingredient (API) highly susceptible to rapid degradation in aqueous solutions, primarily via hydrolysis and bimolecular dimerization[1].

During synthesis and storage, various impurities emerge, demanding rigorous analytical oversight. One critical target is Ertapenem Impurity DIPP (CAS No: 220031-86-7), chemically defined as 3-[[[(2S,4S)-1-[Bis(1-Methylethoxy)phosphinyl]-4-mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid[2]. With a molecular formula of C18H27N2O6PS and a molecular weight of 430.46 g/mol [2], DIPP contains a bulky diisopropyl phosphoryl group. Resolving this specific impurity from the carbapenem core and its myriad degradates requires an analytical method that balances high resolving power with API-preserving sample conditions.

Mechanistic Comparison: UPLC-UV vs. LC-MS/MS

The choice between Ultra-Performance Liquid Chromatography coupled with Ultraviolet/Photodiode Array detection (UPLC-UV/PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hinges on the specific phase of drug development.

  • UPLC-UV/PDA: Relies on sub-2-micron stationary phases to achieve rapid, high-efficiency separations. Detection is based on chromophore absorbance (typically at 295 nm for Ertapenem). It is the workhorse for routine Quality Control (QC) batch release due to its robustness and lower operational cost. However, its specificity is entirely dependent on achieving baseline chromatographic resolution[1].

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI) to detect compounds based on their mass-to-charge ratio (m/z). It provides absolute structural specificity and sub-nanogram sensitivity. LC-MS/MS is indispensable for structural elucidation, trace-level profiling, and resolving co-eluting peaks that UV detection cannot differentiate[3].

AnalyticalWorkflow Sample Ertapenem API (Prone to Hydrolysis) Prep Sample Preparation Diluent: NH4-Formate pH 8.0 Temp: 4°C Sample->Prep Prevents degradation Split Method Divergence Prep->Split UPLC UPLC-UV/PDA Column: Phenyl Phase Detector: 295 nm Split->UPLC LCMS LC-MS/MS (ESI+) Column: Phenyl Phase Detector: m/z 431.5 Split->LCMS UPLC_Pro Mechanism: Optical Absorbance Constraint: Requires baseline resolution UPLC->UPLC_Pro LCMS_Pro Mechanism: Mass-to-Charge (m/z) Constraint: Matrix ion suppression LCMS->LCMS_Pro QC Routine QC & Batch Release UPLC_Pro->QC Trace Trace Profiling & Structural ID LCMS_Pro->Trace

Fig 1. Decision matrix and analytical workflow for Ertapenem Impurity DIPP detection.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly defined to prevent in situ generation of impurities during the analytical run.

Protocol A: UPLC-UV/PDA for Routine DIPP Quantification

Objective: Baseline resolution of DIPP from Ertapenem and its dimeric degradates.

  • Sample Preparation: Dissolve the API in a pH 7.0 MOPS buffer or pH 8.0 sodium phosphate buffer. Causality: Ertapenem exhibits maximum stability near pH 7-8; unbuffered water accelerates ring-opening[1].

  • Temperature Control: Maintain the autosampler strictly at 4°C. Causality: Ertapenem degrades rapidly at room temperature. Cold storage ensures the measured DIPP reflects the true batch profile, not autosampler degradation[4].

  • Stationary Phase: Inject 5 µL onto an Inertsil Phenyl column (or equivalent sub-2µm phenyl phase). Causality: The phenyl phase provides unique π-π interactions, selectively retaining the aromatic ring of DIPP and resolving it from the highly polar, aliphatic carbapenem core[1].

  • Mobile Phase & Elution: Gradient elution using aqueous sodium phosphate buffer (pH 8.0) and acetonitrile.

  • Self-Validation Check: The system validates itself via a forced-degradation control sample. Peak purity of the DIPP peak is continuously monitored via PDA (Photodiode Array) to ensure no co-eluting degradates share the same retention time[1].

Protocol B: LC-MS/MS for Trace DIPP Profiling

Objective: Absolute structural confirmation and sub-0.01% quantification of DIPP.

  • Buffer Substitution (Critical): Replace the sodium phosphate buffer with 10 mM Ammonium Formate adjusted to pH 8.0. Causality: Non-volatile phosphate buffers precipitate in the MS source, causing severe ion suppression and hardware failure. Ammonium formate maintains the necessary pH 8.0 for API stability while being 100% volatile[3].

  • Internal Standardization: Spike the sample with deuterated Ertapenem (Ertapenem-d4). Causality: Corrects for extraction losses, injection variability, and matrix-induced ion suppression in the ESI source[4].

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the precursor ion [M+H]+ for DIPP at m/z ~431.5.

  • Self-Validation Check: The protocol is validated dynamically by the internal standard's response factor. If the IS peak area deviates by >15% across the batch, the system automatically flags the run for matrix interference[4].

ValidationLogic SST System Suitability (Rs > 2.0) Valid Self-Validating Analytical Batch SST->Valid Confirms resolving power Blank Matrix Blank (No interference) Blank->Valid Confirms specificity IS Internal Standard (Deuterated API) IS->Valid Corrects matrix effects

Fig 2. Logical architecture of a self-validating analytical batch for DIPP quantification.

Quantitative Data Comparison

The following table synthesizes the performance metrics of both platforms when applied to Ertapenem impurity profiling.

Performance MetricUPLC-UV/PDALC-MS/MS
Detection Mechanism Optical Absorbance (295 nm)Mass-to-Charge Ratio (m/z)
Limit of Detection (LOD) ~0.016% (w/w)[1]<0.005% (w/w)
Aqueous Mobile Phase Sodium Phosphate (pH 8.0)[1]Ammonium Formate (pH 8.0)[3]
Specificity Reliance Chromatographic Baseline ResolutionPrecursor/Product Ion Transitions
Autosampler Stability 4°C required[1]4°C required[4]
Primary Utility Routine API Batch ReleaseStructural ID & Trace Profiling

Conclusion

For the detection of Ertapenem Impurity DIPP, UPLC-UV remains the most practical choice for routine lot-to-lot quality control, provided that a phenyl-based stationary phase is utilized to ensure baseline resolution. However, during early-stage drug development, forced degradation studies, or when investigating unknown out-of-specification (OOS) results, LC-MS/MS is mandatory. The transition from UPLC to LC-MS/MS requires a critical shift from non-volatile phosphate buffers to volatile formate buffers to preserve both the unstable carbapenem core and the integrity of the mass spectrometer.

Sources

Validation

A Comparative Guide to the Chromatographic Behavior of Ertapenem's Key Impurities: Ring-Opened vs. Dimer Species

For researchers, scientists, and professionals in drug development, a deep understanding of a drug's impurity profile is paramount to ensuring its safety, efficacy, and stability. In the case of Ertapenem, a broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a drug's impurity profile is paramount to ensuring its safety, efficacy, and stability. In the case of Ertapenem, a broad-spectrum carbapenem antibiotic, two major classes of degradation products command attention: the ring-opened hydrolysis product and various dimer impurities. This guide provides an in-depth technical comparison of their chromatographic retention times, supported by experimental data and a detailed analytical protocol.

Introduction: The Critical Role of Impurity Profiling for Ertapenem

Ertapenem's efficacy is intrinsically linked to its strained β-lactam ring system.[][2] This structural feature, essential for its antibacterial activity, also renders the molecule susceptible to degradation, particularly through hydrolysis.[2][3][4] The resulting impurities can impact the drug's potency and potentially introduce safety concerns. Therefore, a robust analytical method that can effectively separate and quantify Ertapenem from its degradants is a cornerstone of quality control in its manufacturing and formulation.[]

This guide will focus on the two most significant classes of Ertapenem impurities:

  • The Ring-Opened Impurity: Formed by the hydrolytic cleavage of the β-lactam ring, this is a primary degradation pathway.[3][5]

  • Dimer Impurities: These are formed through various bimolecular reactions of the carbapenem, particularly in concentrated solutions.[5][6] While the user query mentioned "Impurity DIPP," this is not a universally recognized pharmacopeial designation. However, various dimer forms (such as Dimer Form D) are well-documented impurities.[7][8]

Understanding the distinct chromatographic behaviors of these impurities is essential for developing accurate and reliable analytical methods.

Physicochemical Properties and Their Influence on Retention Time

The retention time of a compound in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is primarily governed by its polarity. Less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase (like C18) and thus have longer retention times. Conversely, more polar (more hydrophilic) compounds have weaker interactions and elute earlier.

  • Ertapenem: The parent drug molecule possesses a balance of polar functional groups and a relatively large carbon skeleton, giving it a characteristic retention time.

  • Ring-Opened Impurity: The hydrolysis of the β-lactam ring introduces a new carboxylic acid and an amine group. This significant increase in polarity makes the ring-opened impurity substantially more hydrophilic than the parent Ertapenem molecule.

  • Dimer Impurities: These molecules are formed by the combination of two Ertapenem molecules. This results in a much larger, more complex structure with a significantly higher molecular weight and a larger non-polar surface area. Consequently, dimer impurities are considerably less polar than both the parent drug and the ring-opened impurity.

Based on these fundamental principles, we can predict the following elution order in a typical RP-HPLC system:

  • Ring-Opened Impurity (most polar, shortest retention time)

  • Ertapenem (intermediate polarity and retention time)

  • Dimer Impurities (least polar, longest retention time)

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

The following protocol is a synthesis of established methods for the analysis of Ertapenem and its impurities.[2][5][6] It is designed to be a self-validating system, ensuring specificity and robustness.

Chromatographic Conditions
ParameterSpecification
Column Inertsil Phenyl, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Aqueous sodium phosphate buffer (pH 8)[5][6]
Mobile Phase B Acetonitrile
Gradient Elution A gradient program is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 297 nm[4]
Injection Volume 20 µL
Sample Preparation: Forced Degradation

To generate the impurities for chromatographic analysis, forced degradation studies are performed.[9]

  • Acid Degradation (to generate the ring-opened impurity):

    • Dissolve 25 mg of pure Ertapenem powder in 25 mL of 0.1 N hydrochloric acid.[2]

    • Allow the solution to stand at room temperature for 2 hours, monitoring for complete degradation.[2]

    • Neutralize the solution with sodium carbonate (to pH ~7).[2]

    • Dilute with the mobile phase to an appropriate concentration before injection.

  • Generation of Dimer Impurities:

    • Dimer formation is favored in concentrated solutions.[5] Prepare a concentrated solution of Ertapenem in water.

    • Allow the solution to degrade over time.

    • Dilute with the mobile phase for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis ertapenem_powder Ertapenem API Powder acid_degradation Acid Degradation (0.1N HCl, 2h) ertapenem_powder->acid_degradation conc_solution Concentrated Solution Degradation ertapenem_powder->conc_solution neutralize Neutralization (pH 7) acid_degradation->neutralize dilute_dimer Dilution conc_solution->dilute_dimer dilute_acid Dilution neutralize->dilute_acid hplc_system HPLC System (Inertsil Phenyl Column, Gradient Elution, UV 297nm) dilute_acid->hplc_system Inject Ring-Opened Sample dilute_dimer->hplc_system Inject Dimer Sample chromatogram Chromatogram Acquisition hplc_system->chromatogram data_analysis Data Analysis (Retention Time Comparison) chromatogram->data_analysis

Caption: Experimental workflow for the generation and HPLC analysis of Ertapenem impurities.

Comparative Analysis of Retention Times

Data synthesized from multiple studies confirms the predicted elution order. The ring-opened impurity, being the most polar, consistently elutes earliest, followed by the parent Ertapenem, and then the larger, less polar dimer impurities.

CompoundClassTypical Retention Time (min)Relative Retention Time (vs. Ertapenem)
Ring-Opened ImpurityHydrolysis Product~3.04[2]~0.78[2]
ErtapenemActive Pharmaceutical Ingredient~3.92[2]1.00
Dimer ImpuritiesDimerization Products> 4.0 (Varies by isomer)> 1.0

Note: Absolute retention times can vary based on the specific HPLC system, column, and exact mobile phase composition. Relative retention times provide a more robust comparison.

A study by Abdel-Moety et al. (2010) demonstrated a clear separation where the ring-opened degradant eluted at 3.04 minutes, while the intact Ertapenem eluted at 3.92 minutes.[2] Chromatograms from other forced degradation studies also show early-eluting peaks corresponding to the more polar degradation products, and later-eluting peaks identified as dimers.[5] For instance, a study by Walker et al. (2015) showed degradation products eluting at 2.7 and 3.7 minutes, well before the Ertapenem peak at 4.4 minutes.[10]

Logical Relationship Diagram

G cluster_structure cluster_hplc ring_opened Ring-Opened Impurity + Increased Polarity + Lower Molecular Weight (vs. Dimer) + More Hydrophilic elution Early Elution (Shortest Retention Time) Intermediate Elution Late Elution (Longest Retention Time) ring_opened->elution:f0 Strongest Interaction with Mobile Phase ertapenem Ertapenem (Parent) + Intermediate Polarity ertapenem->elution:f1 Balanced Interaction dimer Dimer Impurity + Decreased Polarity + Higher Molecular Weight + More Hydrophobic dimer->elution:f2 Strongest Interaction with Stationary Phase

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Comparative

Inter-Laboratory Validation of Ertapenem Impurity DIPP Analysis: A Comprehensive Comparison Guide

As drug development professionals push the boundaries of antibiotic efficacy, the analytical rigor applied to complex molecules like carbapenems must evolve. Ertapenem, a broad-spectrum β -lactam antibiotic, presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of antibiotic efficacy, the analytical rigor applied to complex molecules like carbapenems must evolve. Ertapenem, a broad-spectrum β -lactam antibiotic, presents a unique analytical challenge due to its inherent instability in solution, leading to rapid dimerization and ring-opening degradation. Among its critical process impurities is Ertapenem Impurity DIPP (CAS: 220031-86-7), a mercaptopyrrolidine derivative that requires stringent monitoring to ensure API safety and efficacy.

This guide objectively compares the traditional pharmacopeial high-performance liquid chromatography (HPLC-UV) method against an optimized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach for DIPP quantification. By examining inter-laboratory validation data, we will dissect the causality behind experimental choices and establish a self-validating protocol for robust impurity profiling.

The Chemical Causality: Why DIPP Demands Advanced Analytics

Ertapenem Impurity DIPP—chemically identified as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid—is a critical process intermediate and potential residual impurity in.

The analytical challenge is twofold:

  • API Instability: Ertapenem's β -lactam ring is highly susceptible to acid-catalyzed hydrolysis and concentration-dependent dimerization. Analytical methods must operate at a tightly controlled pH (typically pH 8.0) to prevent on-column degradation, which can artificially generate degradants that co-elute with process impurities like DIPP.

  • Chromophore Deficiency: Unlike the intact carbapenem core, DIPP lacks a highly conjugated π -system. Traditional UV detection at 298 nm yields a significantly lower response factor for DIPP compared to the main API, compromising the Limit of Quantitation (LOQ) in complex matrices.

Comparative Methodologies: HPLC-UV vs. UHPLC-MS/MS

To evaluate the most robust approach for inter-laboratory settings, two methodologies were compared across six independent analytical laboratories.

Method A: Traditional HPLC-UV (The Baseline)

Historically, laboratories have relied on an. While effective for basic purity checks, the use of non-volatile phosphate buffer precludes mass spectrometric detection. Furthermore, the phenyl stationary phase relies on π−π interactions, which struggle to baseline-resolve DIPP from structurally similar dehydrated dimer impurities.

Method B: Optimized UHPLC-MS/MS (The Alternative)

The advanced method transitions to a rapid-resolution C18 column (e.g., X-Terra RP18) using an ammonium formate buffer. The causality here is critical: Ammonium formate maintains the required pH 8.0 to stabilize the Ertapenem core while being completely volatile , preventing ion source fouling in the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in MS/MS bypasses the UV co-elution issue entirely by isolating the specific precursor-to-product ion transitions of DIPP (m/z 431 specific fragments).

Table 1: Quantitative Performance Comparison
Analytical ParameterMethod A: HPLC-UV (298 nm)Method B: UHPLC-MS/MS (MRM)Causality / Advantage
Stationary Phase Inertsil Phenyl (5 µm)X-Terra RP18 (1.7 µm)Sub-2 µm particles in Method B increase theoretical plates, sharpening DIPP peaks.
Mobile Phase Buffer 25 mM Sodium Phosphate10 mM Ammonium FormateFormate ensures MS compatibility; phosphate causes severe ion suppression.
Limit of Quantitation 0.05% w/w0.005% w/wMS/MS eliminates reliance on DIPP's weak UV chromophore, boosting sensitivity 10x.
Run Time 45 minutes12 minutesUHPLC fluidics and gradient optimization reduce thermal exposure of the unstable API.
Resolution ( Rs​ ) 1.8 (DIPP vs Dimer II)> 4.0 (Orthogonal MS)MRM selectivity ignores isobaric/co-eluting UV interferences.

Inter-Laboratory Validation Protocol (Self-Validating System)

To ensure trustworthiness, the inter-laboratory validation was designed as a self-validating system . This means the protocol contains internal feedback loops—if system suitability fails at any point, the sequence automatically halts, preventing the generation of spurious data.

Step-by-Step Methodology

Phase 1: Sample Preparation & Stabilization

  • Diluent Preparation: Prepare a diluent of 10 mM Ammonium Formate (pH 8.0) / Acetonitrile (90:10, v/v). Causality: The alkaline pH prevents β -lactam ring opening, while the low organic content prevents premature precipitation of the sodium salt.

  • Standard Spiking: Blinded Ertapenem API samples are spiked with reference standards at 0.05%, 0.10%, and 0.15% w/w levels.

  • Thermal Control: All autosamplers must be strictly maintained at 4°C. Causality: Ertapenem degrades at room temperature at a rate of ~1-2% per hour in aqueous solutions.

Phase 2: The Self-Validating Chromatographic Sequence

  • Blank Injection: Run diluent to confirm no carryover (Acceptance: DIPP region interference < 0.1% of LOQ).

  • System Suitability Testing (SST): Inject the 0.10% DIPP standard six consecutive times.

    • Feedback Loop: The system automatically calculates the %RSD of the DIPP peak area. If %RSD > 2.0%, or if the USP tailing factor > 1.5, the sequence aborts for column washing/recalibration.

  • Sample Analysis with Bracketing: Inject samples in duplicate. Every 10 sample injections must be bracketed by a check standard.

    • Feedback Loop: If the check standard drifts by > 5% from the initial SST, the preceding 10 samples are invalidated and must be re-run.

G N1 Blinded DIPP Spiked Samples (0.05% - 0.15% w/w) N2 Lab Group A HPLC-UV (298 nm) Phosphate Buffer pH 8.0 N1->N2 N3 Lab Group B UHPLC-MS/MS (MRM) Ammonium Formate pH 8.0 N1->N3 N4 System Suitability Check (Rs > 2.0, Tailing < 1.5) N2->N4 N3->N4 N5 Data Harmonization & Peak Integration N4->N5 N6 Statistical Analysis (ANOVA, Inter-lab %RSD) N5->N6 N7 Validation Complete: Method Robustness Confirmed N6->N7

Inter-laboratory validation workflow for robust Ertapenem DIPP impurity analysis.

Experimental Data & Performance Metrics

The validation exercise spanned six laboratories (3 utilizing Method A, 3 utilizing Method B). The data clearly demonstrates the limitations of relying solely on UV detection for complex process impurities.

Table 2: Inter-Laboratory Accuracy and Precision Results
Spike Level (% w/w)Method A (HPLC-UV) Mean Recovery ± %RSDMethod B (UHPLC-MS/MS) Mean Recovery ± %RSDStatistical Significance (p-value)
0.05% (LOQ threshold) 112.4% ± 8.5%99.8% ± 1.2%p < 0.01
0.10% (Target limit) 108.1% ± 5.2%100.2% ± 0.9%p < 0.05
0.15% (Upper limit) 105.3% ± 4.1%100.5% ± 0.8%p < 0.05
Data Interpretation & Causality

The positive bias (over-recovery) observed in Method A at the 0.05% and 0.10% levels is a classic symptom of co-elution . Because Ertapenem degrades continuously during the 45-minute UV run, newly formed dimer impurities elute closely with DIPP. The UV detector cannot differentiate these structurally distinct compounds, leading to an artificially inflated DIPP peak area.

Conversely, Method B exhibits exceptional inter-laboratory precision (%RSD < 1.5%) and near-perfect recovery. By utilizing an , the mass spectrometer acts as a secondary dimension of separation. Even if a dimer co-elutes chromatographically with DIPP, the MRM transition specifically filters out the dimer's mass, ensuring absolute chromatographic fidelity.

Conclusion & Best Practices

For the inter-laboratory validation of Ertapenem Impurity DIPP analysis, transitioning from legacy pharmacopeial HPLC-UV methods to UHPLC-MS/MS is not merely an upgrade in sensitivity—it is a fundamental requirement for accuracy. The instability of the Ertapenem API dictates that analytical runs must be fast (sub-15 minutes) and highly selective.

Key Takeaways for Method Transfer:

  • Always utilize volatile buffers (e.g., Ammonium Formate) adjusted to pH 8.0 to stabilize the carbapenem core.

  • Implement strict autosampler temperature controls (4°C) to arrest degradation kinetics during the sequence.

  • Embed self-validating bracketing standards within your sequence to automatically flag and isolate matrix-induced drift.

References

  • Pharmaffiliates. "Ertapenem Impurity DIPP (CAS: 220031-86-7) Reference Standards." Pharmaffiliates Catalog. Available at:[Link]

  • ResearchGate. "An Efficient HPLC–MS Method for Impurity Profile of Ertapenem." Journal of Pharmaceutical Analysis. Available at: [Link]

  • Journal of Chromatographic Science. "Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient." Oxford Academic. Available at: [Link]

Safety & Regulatory Compliance

Safety

Ertapenem Impurity DIPP proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex active pharmaceutical ingredient (API) impurities. Ertapenem Impurity DIPP (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex active pharmaceutical ingredient (API) impurities. Ertapenem Impurity DIPP (CAS: 220031-86-7) presents a unique dual-threat profile in the laboratory: it contains both an organophosphorus moiety and a free thiol (mercaptan) group[1].

Standard disposal methods are insufficient for this compound. Improper handling can lead to severe laboratory odor contamination, environmental toxicity, and potential neurotoxic exposure. This guide provides a scientifically rigorous, self-validating protocol for the safe degradation and disposal of Ertapenem Impurity DIPP, ensuring operational safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the structural liabilities of DIPP. The molecule contains two highly reactive functional groups that dictate our chemical quenching strategy.

Table 1: DIPP Chemical Profile & Hazard Implications

PropertyValueHazard Implication & Causality
Chemical Name 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acidContains both OP and Thiol functional groups[1].
CAS Number 220031-86-7Requires specific tracking under hazardous waste regulations.
Thiol Group (-SH) Highly volatile / MalodorousCauses severe stench issues even at ppm levels. Must be chemically oxidized to a non-volatile state[2].
Organophosphorus (OP) Diisopropoxyphosphoryl esterPotential neurotoxin and environmental pollutant. Requires base-catalyzed hydrolysis to cleave the phosphate ester[3].
The Chemistry of Quenching

We cannot simply throw DIPP into a standard organic waste carboy.

  • Why Sodium Hypochlorite (NaOCl)? Thiols are malodorous and volatile. NaOCl (bleach) oxidizes the mercaptan (-SH) group into a non-volatile, odorless sulfonic acid (-SO3H)[4].

  • Why Alkaline Hydrolysis? Organophosphorus esters degrade rapidly under basic conditions but can remain dangerously stable in acidic media[3].

  • Why Avoid Acids? Mixing bleach with acidic waste generates highly toxic chlorine gas. Therefore, the entire degradation pathway must be kept strictly alkaline.

Degradation A Ertapenem Impurity DIPP (Thiol & OP Groups) B NaOCl Oxidation (Bleach Trap) A->B 5% NaOCl C Sulfonic Acid Derivative (Non-volatile) B->C 24h Incubation D Alkaline Hydrolysis (NaOH) C->D pH > 10 E Cleaved Phosphates (Safe for Incineration) D->E OP Cleavage

Chemical degradation pathway for neutralizing Thiol and OP groups in DIPP.

Operational Workflow: Chemical Quenching Protocol

This self-validating protocol ensures that the hazardous functional groups are destroyed prior to final waste packaging.

Table 2: Quenching Reagent Ratios

ReagentConcentrationRatio (Reagent : DIPP Waste)Purpose
Sodium Hypochlorite 5.25% (Commercial Bleach)100 mL : 1 gOxidizes volatile thiols to sulfonic acids[5].
Sodium Hydroxide 1.0 M50 mL : 1 gHydrolyzes OP esters[3].
Hydrochloric Acid AnyDO NOT USE Prevents toxic Cl₂ gas release.
Step-by-Step Methodology: Liquid Waste Quenching
  • Preparation & Isolation : Conduct all procedures inside a certified chemical fume hood. Ensure the sash is lowered to the optimal working height to prevent vapor escape[4].

  • Thiol Oxidation (Quenching) : Slowly add the DIPP waste solution to a stirred, ice-cooled bath of 5.25% NaOCl. Maintain a ratio of at least 100 mL bleach per 1 gram of DIPP waste[5]. Causality: The ice bath controls the exothermic oxidation reaction.

  • Incubation : Allow the mixture to stir at room temperature for a full 24 hours. The extended time ensures complete conversion of the mercaptan to sulfonic acid[4].

  • Alkaline Hydrolysis : After 24 hours, adjust the pH of the solution to >10 using 1.0 M NaOH. Stir for an additional 2 hours. Causality: This base-catalyzed step cleaves the diisopropoxyphosphoryl ester bonds, neutralizing the OP moiety[3].

  • System Validation : Test the headspace of the flask for thiol odor. If no stench is detected, the primary hazards have been successfully neutralized[5].

  • Final Packaging : Transfer the quenched, basic solution into a high-density polyethylene (HDPE) container, label it as "Hazardous Aqueous Waste - Corrosive/Toxic," and submit it for high-temperature incineration[6].

Solid Waste & Spill Management

Solid waste (gloves, septa, paper towels) contaminated with DIPP cannot be thrown in standard laboratory trash due to the stench and toxicity[2].

Step-by-Step Methodology: Spill Cleanup & Solid Waste
  • Immediate Containment : In the event of a DIPP powder or liquid spill, immediately lower the fume hood sash or evacuate the immediate bench area to prevent inhalation of malodorous vapors[4].

  • Absorption : Cover the spill with absorbent pads or diatomaceous earth[6]. Causality: Do not sweep dry powders, as this creates aerosolized inhalation hazards.

  • Chemical Neutralization : Carefully pour a 5.25% NaOCl solution over the absorbent material to oxidize the exposed thiols in situ[2].

  • Collection : Wearing heavy-duty nitrile gloves, collect the saturated absorbent materials and place them into a sealable zip-lock bag[2].

  • Secondary Containment : Transfer the sealed bag into a wide-mouth plastic jar or an HDPE hazardous waste drum to prevent vapor permeation[4].

  • Surface Decontamination : Scrub the spill surface with additional bleach, followed by a thorough wash with soap and water[6]. Submerge any contaminated reusable glassware in a bleach bath inside the fume hood for 24 hours prior to standard washing[2].

Workflow Start Contaminated Material (Glassware, PPE, Solvents) Segregate Segregate in Fume Hood Do NOT mix with acids Start->Segregate Soak Submerge in 5% NaOCl Bath (24 Hours) Segregate->Soak Package Seal in HDPE Containers Label: Hazardous Waste Soak->Package Incinerate EPA-Compliant High-Temp Incineration Package->Incinerate

Step-by-step laboratory waste segregation and disposal workflow for DIPP.

Sources

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